Tak-285

Catalog No.
S547969
CAS No.
871026-44-7
M.F
C26H25ClF3N5O3
M. Wt
548.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tak-285

CAS Number

871026-44-7

Product Name

Tak-285

IUPAC Name

N-[2-[4-[3-chloro-4-[3-(trifluoromethyl)phenoxy]anilino]pyrrolo[3,2-d]pyrimidin-5-yl]ethyl]-3-hydroxy-3-methylbutanamide

Molecular Formula

C26H25ClF3N5O3

Molecular Weight

548.0 g/mol

InChI

InChI=1S/C26H25ClF3N5O3/c1-25(2,37)14-22(36)31-9-11-35-10-8-20-23(35)24(33-15-32-20)34-17-6-7-21(19(27)13-17)38-18-5-3-4-16(12-18)26(28,29)30/h3-8,10,12-13,15,37H,9,11,14H2,1-2H3,(H,31,36)(H,32,33,34)

InChI Key

ZYQXEVJIFYIBHZ-UHFFFAOYSA-N

SMILES

CC(C)(CC(=O)NCCN1C=CC2=C1C(=NC=N2)NC3=CC(=C(C=C3)OC4=CC=CC(=C4)C(F)(F)F)Cl)O

solubility

Soluble in DMSO, not in water

Synonyms

N-(2-(4-((3-chloro-4-(3-(trifluoromethyl)phenoxy)phenyl)amino)-5H-pyrrolo(3,2-d)pyrimidin-5-yl)ethyl)-3-hydroxy-3-methylbutanamide, TAK 285, TAK-285, TAK285

Canonical SMILES

CC(C)(CC(=O)NCCN1C=CC2=C1C(=NC=N2)NC3=CC(=C(C=C3)OC4=CC=CC(=C4)C(F)(F)F)Cl)O

The exact mass of the compound Tak-285 is 547.1598 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Hydroxybutyrates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action and Kinase Selectivity

Author: Smolecule Technical Support Team. Date: February 2026

TAK-285 is a dual inhibitor that potently blocks the kinase activity of HER2 and EGFR. Inhibition of these receptors prevents autophosphorylation and subsequent activation of downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cancer cell survival and proliferation [1] [2].

The following diagram illustrates the proposed mechanism by which this compound inhibits the HER2:HER3 signaling axis, a key driver of proliferation in sensitive cells:

G NRG1 Heregulin (NRG-1) HER3 HER3 (No Kinase Activity) NRG1->HER3 Binds HER2 HER2 (Kinase Active) Dimer HER2:HER3 Heterodimer HER2->Dimer HER3->Dimer pHER3 P-HER3 Dimer->pHER3 Trans-phosphorylation PI3K PI3K/Akt Pathway (Cell Proliferation & Survival) pHER3->PI3K Activates TAK285 This compound TAK285->HER2 Inhibits

Proposed model of HER2:HER3 signaling inhibition by this compound, based on research by Takagi et al. (2014) [3].

Testing against a broad kinase panel demonstrated that this compound is highly selective for the HER family. The table below details its activity against a range of kinases [4] [5]:

Kinase Target IC₅₀ Value Notes
HER2 17 nM Primary target [4]
EGFR/HER1 23 nM Primary target [4]
HER4 260 nM >10-fold less potent than for HER1/2 [4]
MEK1 1.1 µM Slight inhibition [4]
Aurora B 1.7 µM Slight inhibition [4]
c-Met 4.2 µM Slight inhibition [4]
Lck 2.4 µM Slight inhibition [4]
CSK 4.7 µM Slight inhibition [4]
Other Kinases >10 µM No significant activity against 96-kinase panel [1] [4]

Key Preclinical Experimental Protocols

To evaluate the activity and potential of this compound, researchers employed a range of standardized experimental methods. Key protocols from the search results are outlined below.

In Vitro Kinase Assay

This protocol measures the direct inhibitory activity of this compound on purified HER2 and EGFR kinases [4] [5].

  • Enzyme Preparation: The cytoplasmic kinase domains of human HER2 (aa 676-1255) and EGFR (aa 669-1210) are expressed in a baculovirus system and purified via anti-FLAG affinity gel [4] [5].
  • Kinase Reaction: Reactions are performed in 50 mM Tris-HCl (pH 7.5), 5 mM MnCl₂, 0.01% Tween 20, 2 mM DTT, containing 50 µM ATP, 5 µg/mL poly(Glu-Tyr) (4:1) substrate, and the purified kinase (0.25 µg/mL). Radiolabeled [γ-³²P]ATP is used to track phosphorylation [4] [5].
  • Inhibition Testing: this compound at increasing concentrations is pre-incubated with the enzyme for 5 minutes before initiating the reaction with ATP. After 10 minutes, reactions are stopped with trichloroacetic acid [4] [5].
  • Detection & Analysis: Phosphorylated proteins are captured on a filter plate, washed, and scintillation counting quantifies radioactivity. IC₅₀ values are calculated via nonlinear regression [4] [5].
Cell Growth Inhibition Assay

This protocol determines the anti-proliferative effect of this compound on cancer cell lines [4] [2].

  • Cell Lines: Sensitive lines (e.g., BT-474 HER2+ breast cancer) and insensitive lines (e.g., MCF-7) are used for comparison. Cells are cultured according to ATCC specifications [1] [3] [2].
  • Compound Treatment: this compound is dissolved in DMSO and applied to cells at a range of concentrations (e.g., 0.00097 - 25 µM) for a continuous period of 3 to 7 days [4] [2].
  • Viability Measurement: Live cell numbers are counted using a particle analyzer after the incubation period [4].
  • Data Analysis: Dose-response curves are plotted, and the GI₅₀/IC₅₀ (concentration for 50% growth inhibition) is calculated. For example, this compound showed a GI₅₀ of 17 nM in BT-474 cells [4] [2].
In Vivo Xenograft Efficacy Study

This protocol evaluates the antitumor activity of this compound in animal models [1] [4].

  • Animal Models: Female BALB/c nu/nu mice or F344/N athymic rats are implanted subcutaneously with human tumor cells, such as BT-474 (breast) or 4-1ST (gastric) [1] [4].
  • Dosing Formulation: this compound is suspended in 0.5% (w/v) methylcellulose solution for oral administration [1] [6].
  • Dosing Regimen: Animals are dosed orally twice daily (BID) at various levels (e.g., 50-100 mg/kg in mice, 6.25-50 mg/kg in rats) for a duration of typically 14 days [4].
  • Endpoint Analysis: Tumor volumes are measured regularly. Antitumor activity is reported as T/C (%) (Tumor volume of Treated group / Control group × 100). Tumor regression is indicated by a negative T/C value [4].

Key Preclinical and Clinical Findings

In Vitro and In Vivo Efficacy
  • Cellular Efficacy: this compound potently inhibited the growth of HER2-overexpressing cell lines (e.g., BT-474, SK-BR-3) and an EGFR-overexpressing line (A-431), while being less potent against the MRC-5 normal lung cell line [1] [2]. It also inhibited phosphorylation of HER2, EGFR, Akt, and MAPK in these cells [1] [2].
  • Animal Xenograft Efficacy: Oral administration of this compound induced significant, dose-dependent tumor growth inhibition and even regression in rodent xenograft models of breast (BT-474) and gastric (4-1ST) cancer [1] [4].
Overcoming the Blood-Brain Barrier

A key differentiator for this compound is its ability to penetrate the CNS [1].

  • Pgp Substrate Status: Unlike lapatinib (a known Pgp substrate), this compound was not effluxed by Pgp in multidrug-resistant MES-SA/Dx-5 cells, explaining its brain penetration capability [1].
  • In vivo Brain Metastasis Model: In a mouse model of HER2-positive breast cancer brain metastasis (using intracranial BTLUC cells), this compound treatment resulted in significantly greater inhibition of brain tumor growth compared to lapatinib [1].
  • Brain Exposure: Pharmacokinetic studies in rats showed that a pharmacologically active, unbound form of this compound was present in the brain at approximately 20% of its free plasma level [4].
Biomarkers for Sensitivity

Research by Takagi et al. identified determinants of sensitivity to this compound [3].

  • HER2 and HER3 Expression: An inverse correlation was found between the IC₅₀ for cell growth inhibition and the expression levels of HER2 or HER3 mRNA [3].
  • pHER3 as a Marker: this compound-sensitive cell lines exhibited high levels of phosphorylated HER3 (pHER3). Treatment with this compound reduced pHER3 and phospho-Akt levels, and a selective HER2 inhibitor (but not an EGFR inhibitor) similarly reduced pHER3, suggesting HER2 is the primary kinase trans-phosphorylating HER3 in these cells [3].
  • Functional Role: Knockdown of HER2 or HER3 (but not EGFR or HER4) via siRNA inhibited the proliferation of this compound-sensitive cells, confirming the importance of the HER2:HER3 heterodimer [3].
Clinical Phase I Trial Results

A first-in-human Phase I study in Japanese patients with solid tumors established the initial clinical profile of this compound [7].

  • Maximum Tolerated Dose (MTD): The MTD was determined to be 300 mg administered twice daily (BID). Dose-limiting toxicities at 400 mg BID included grade 3 increases in aminotransferases and decreased appetite [7].
  • Safety Profile: this compound was generally well-tolerated. The toxicity profile was considered warranting further clinical evaluation [7].
  • Pharmacokinetics: Absorption was rapid after oral dosing. Plasma exposure at steady-state increased in a dose-proportional manner from 50 to 300 mg BID [7].
  • Efficacy Signal: One patient with parotid cancer receiving 300 mg BID achieved a partial response [7].

Conclusion for Researchers

This compound represents a compelling preclinical proof-of-concept for a HER2/EGFR inhibitor designed to overcome the critical challenge of treating brain metastases. Its key advantages include potent and selective kinase inhibition, robust antitumor activity in xenograft models, and most importantly, effective penetration of the blood-brain barrier due to its evasion of the Pgp efflux pump [1] [4]. The identification of phospho-HER3 as a potential predictive biomarker also provides a strategic path for patient selection in potential future clinical development [3].

While its clinical development appears to have halted after Phase I, the preclinical data on this compound continues to provide a valuable blueprint for the design of next-generation tyrosine kinase inhibitors targeting CNS metastases.

References

Mechanism of Action and Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

TAK-285 potently inhibits the tyrosine kinase activity of both HER2 and EGFR. By binding to the ATP-binding site in the inactive conformation of these receptors, it prevents their autophosphorylation and subsequent activation of downstream signaling cascades, such as the PI3K-AKT and MAPK pathways, which are critical for cancer cell survival and proliferation [1].

Research indicates that the sensitivity of cancer cells to this compound is closely linked to the expression and cooperative regulation of HER2 and HER3 (a key dimerization partner for HER2). Cells most sensitive to this compound often exhibit high levels of phosphorylated HER3, which is trans-phosphorylated by HER2. This compound treatment effectively reduces this phosphorylation, leading to downregulation of the PI3K-AKT pathway and inhibition of cell growth [2] [3].

The following diagram illustrates the signaling pathway and mechanism of this compound.

G Ligand Growth Factor Ligand ReceptorDimer HER2/HER3 Receptor Dimer Ligand->ReceptorDimer Binds Phosphorylation Tyrosine Kinase Phosphorylation ReceptorDimer->Phosphorylation Activates DownstreamAKT PI3K-AKT Pathway Phosphorylation->DownstreamAKT Triggers DownstreamMAPK RAS-MAPK Pathway Phosphorylation->DownstreamMAPK Triggers CellularEffects Cell Proliferation Survival & Growth DownstreamAKT->CellularEffects DownstreamMAPK->CellularEffects TAK285 This compound Inhibitor TAK285->Phosphorylation Inhibits

Experimental Protocols for Key Assays

For researchers looking to validate or build upon these findings, here are the methodologies for key experiments as described in the literature.

In Vitro Kinase Assay

This protocol measures the direct inhibitory activity of a compound against purified HER2 or EGFR kinase domains [1].

  • Enzyme Preparation: The cytoplasmic kinase domains of human HER2 (amino acids 676-1255) and EGFR (amino acids 669-1210) are expressed in a baculovirus system and purified using affinity chromatography.
  • Reaction Conditions:
    • Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MnCl₂, 0.01% Tween 20, 2 mM DTT.
    • Substrate: 5 µg/mL poly(Glu)-Tyr (4:1).
    • ATP: 50 µM, containing 0.9 µCi of [γ-³²P]ATP per reaction.
    • Enzyme Concentration: 0.25 µg/mL of the purified kinase domain.
    • Total Reaction Volume: 50 µL.
  • Inhibition Testing: The test compound at various concentrations is pre-incubated with the enzyme for 5 minutes at room temperature before the reaction is initiated by adding ATP.
  • Reaction Termination & Detection: After 10 minutes, the reaction is stopped with 10% trichloroacetic acid. The phosphorylated proteins are captured by filtration, and the incorporated radioactivity is measured using a scintillation counter. IC₅₀ values are calculated via nonlinear regression analysis.
Cell Growth Inhibition Assay (MTT/GI₅₀)

This protocol evaluates the anti-proliferative effect of this compound on cancer cell lines [1].

  • Cell Line Example: HER2-overexpressing human breast cancer cell line BT-474.
  • Compound Treatment: Cells are treated continuously with a range of concentrations of this compound, typically dissolved in DMSO.
  • Incubation Time: 5 days.
  • Viability Measurement: The number of live cells is counted using a particle analyzer after the incubation period. The GI₅₀ (the concentration that causes 50% growth inhibition) is then determined.
In Vivo Brain Penetration Study (Microdialysis)

This advanced technique verifies the penetration of the unbound, pharmacologically active fraction of a drug across the blood-brain barrier [4].

  • Animal Model: Male Wistar rats.
  • Dosing: Oral administration of this compound.
  • Microdialysis Setup: Microdialysis probes are simultaneously implanted in the jugular vein (for blood sampling) and the striatum region of the brain.
  • Critical Technical Consideration: Due to the lipophilicity (log P = 4.18) of this compound and its tendency to adsorb to tubing, the standard perfusion fluid (artificial cerebrospinal fluid, aCSF) is insufficient. The use of 4% (w/v) Bovine Serum Albumin (BSA) in the perfusion fluid is necessary to recover the unbound drug from the brain's extracellular fluid.
  • Analysis: The concentration of unbound this compound in the dialysates from blood and brain is quantified using a sensitive LC-MS/MS method, allowing for a direct comparison of its penetration.

Preclinical and Clinical Summary

The following table consolidates key data from preclinical and early clinical studies of this compound.

Study Type Model / System Key Findings Source
In Vivo Efficacy Mouse BT-474 (breast cancer) xenograft Oral administration (100 mg/kg, b.i.d.) showed significant antitumor activity (T/C=29%) without body weight loss. [1]
In Vivo Efficacy Rat 4-1ST (gastric cancer) xenograft Dose-dependent tumor growth inhibition; tumor regression observed at 25 and 50 mg/kg doses. [1]
Brain Penetration Rat microdialysis & mouse brain metastasis model Confirmed presence of unbound this compound in brain; superior inhibition of brain tumor growth vs. lapatinib. [4] [5]
Clinical Trial Phase I (Cancer patients) Maximum Tolerated Dose (MTD): 300 mg twice daily. Dose-Limiting Toxicities: Grade 3 increased aminotransferases and decreased appetite. A partial response was observed in one patient with parotid cancer. [6]

References

Molecular Profile and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

TAK-285 was designed to fit into the ATP-binding site of HER2 and EGFR kinases [1]. The pyrrolo[3,2-d]pyrimidine core is a key bioisostere for purines that enables potent and selective kinase inhibition [2] [3].

The crystal structure of HER2 in complex with this compound (PDB ID: 3RCD) confirms this binding mode [1]. A critical feature of this compound is that it is not a substrate for the P-glycoprotein (Pgp) efflux pump [4]. This property may offer a significant advantage for treating brain metastases, as it allows this compound to cross the blood-brain barrier more effectively than substrates like lapatinib [4] [5].

Biological Activity and Efficacy Data

The quantitative profile of this compound demonstrates its potency and selectivity.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Kinase Target IC₅₀ Value Selectivity Note
HER2 (ErbB2) 17 nM [6] [5] Primary Target
EGFR (HER1) 23 nM [6] [5] Primary Target
HER4 260 nM [6] [7] >10-fold less potent than HER2/EGFR [6]
MEK1, c-Met, Aurora B, Lck, CSK, Lyn B 1.1 - 5.7 µM [6] [7] Greatly reduced potency; demonstrates high selectivity

Table 2: Cellular and In Vivo Efficacy of this compound

Model Type System / Cell Line Result / IC₅₀ Value Key Findings
Cellular Anti-proliferation BT-474 (HER2-overexpressing breast cancer) GI₅₀ = 17 nM [6] [5] Potent growth inhibition in a HER2-driven model.
In Vivo Anti-tumor Activity BT-474 mouse xenograft [4] Significant growth inhibition As effective as lapatinib.
4-1ST (gastric cancer) mouse xenograft [6] Dose-dependent inhibition (T/C: 44% and 11% at 50 and 100 mg/kg BID) No significant body weight loss.
4-1ST rat xenograft [6] Tumor regression (T/C: -16% at 50 mg/kg BID)
Brain Metastasis Model Intracranial BT-474-Luc mouse model [4] Greater inhibition of brain tumor growth vs. lapatinib Attributed to BBB penetration and non-Pgp substrate property.

Key Experimental Protocols

To evaluate compounds like this compound, researchers use standardized assays for kinase activity, cellular proliferation, and Pgp interaction.

  • HER2 and EGFR Kinase Assay [6] [4]: The cytoplasmic domains of human HER2 or EGFR are expressed and purified. Kinase reactions are performed in a buffer containing [γ-³²P]ATP and a poly(Glu)-Tyr substrate. Test compounds are incubated with the enzyme prior to reaction initiation. After stopping the reaction, phosphorylated proteins are captured and radioactivity is counted to determine IC₅₀ values via nonlinear regression.
  • Cellular Anti-proliferation Assay [6] [7]: HER2-overexpressing BT-474 cells are continuously treated with various concentrations of the inhibitor for 5 days. The number of live cells is counted using a particle analyzer, and the GI₅₀ (concentration for 50% growth inhibition) is calculated.
  • Pgp Substrate Assessment [4]: This assay compares the accumulation of a fluorescent Pgp substrate (e.g., Rhodamine123) in drug-sensitive parent cells (MES-SA) versus their Pgp-overexpressing, multidrug-resistant counterparts (MES-SA/Dx-5). If the test compound (e.g., this compound) is not a Pgp substrate, its presence will not increase Rhodamine123 accumulation in the resistant cells, unlike a known substrate like lapatinib.

Recent Developments and Clinical Profile

A Phase I first-in-human study of this compound in Japanese patients with solid tumors established its safety and pharmacokinetics [8]. The maximum tolerated dose (MTD) was determined to be 300 mg twice daily. Dose-limiting toxicities included grade 3 increases in aminotransferases and decreased appetite. The compound showed rapid absorption and dose-proportional plasma exposure, with one partial response observed in a patient with parotid cancer [8].

Research into the pyrrolopyrimidine scaffold remains active. A 2023 study developed new this compound derivatives with a quinazoline core and nitroimidazole moieties to enhance dual EGFR/HER2 inhibition, with one compound (9f) showing an IC₅₀ of 2.3 nM against EGFR [9]. Another 2023 publication reported novel halogenated pyrrolo[2,3-d]pyrimidine derivatives, with compound 5k emerging as a potent multi-targeted kinase inhibitor [10].

Signaling Pathway and Experimental Workflow

The diagram below illustrates the signaling pathway inhibited by this compound and the key experiments used to characterize it.

G cluster_pathway HER2/EGFR Signaling Pathway & this compound Inhibition cluster_experiments Key Experimental Assessments Ligand Growth Factor Ligand ReceptorDimer HER2/EGFR Receptor Dimerization Ligand->ReceptorDimer AutoP Autophosphorylation & Kinase Activation ReceptorDimer->AutoP Downstream Downstream Signaling (PI3K/Akt, MAPK) AutoP->Downstream KinaseAssay In Vitro Kinase Assay AutoP->KinaseAssay CellularResponse Cellular Responses (Proliferation, Survival) Downstream->CellularResponse CellAssay Cellular Proliferation (GI50) CellularResponse->CellAssay TAK285 This compound Inhibition TAK285->AutoP  Binds ATP Site TAK285->KinaseAssay PgpAssay Pgp Substrate Assessment InVivo In Vivo Xenograft Efficacy PK Pharmacokinetic & Toxicity Studies

Diagram: this compound mechanism and key experiments.

References

TAK-285 preclinical studies overview

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Selectivity

TAK-285 is a novel, low-molecular-weight, oral compound designed as a dual inhibitor of the HER2 (ERBB2) and EGFR (HER1/ERBB1) receptor tyrosine kinases [1]. It functions by binding to the ATP-binding site of these receptors, preventing their autophosphorylation and subsequent activation of downstream signaling pathways that promote cell proliferation and survival [1] [2].

The table below summarizes its potency and selectivity against various kinases:

Kinase Target IC50 (Half-Maximal Inhibitory Concentration) Notes
HER2 17 nM [2] Primary target; high potency
EGFR (HER1) 23 nM [2] Primary target; high potency
HER4 260 nM [2] >10-fold selectivity over HER1/2 [2]
MEK1 1.1 µM [2] Minimal off-target activity
Aurora B 1.7 µM [2] Minimal off-target activity
c-Met, Lck, CSK, Lyn B 2.4 - 5.7 µM [2] Minimal off-target activity

Preclinical Efficacy in Animal Models

This compound demonstrated significant, dose-dependent antitumor activity in several HER2- or EGFR-overexpressing human tumor xenograft models in mice and rats [1] [2].

Cancer Model Dosing Regimen Efficacy Results (Tumor Growth Inhibition)
BT-474 (HER2-overexpressing human breast cancer) 100 mg/kg, orally, twice daily for 14 days [2] T/C (Tumor/Control ratio) of 29% [2]
4-1ST (HER2-overexpressing human gastric cancer) in mice 50 mg/kg, twice daily [2] T/C of 44% [2]
100 mg/kg, twice daily [2] T/C of 11% [2]
4-1ST (HER2-overexpressing human gastric cancer) in rats 6.25 mg/kg [2] T/C of 38% [2]
12.5 mg/kg [2] T/C of 14% [2]
25 mg/kg [2] Tumor regression, T/C of -12% [2]
50 mg/kg [2] Tumor regression, T/C of -16% [2]

Pharmacokinetic and Brain Penetration Profile

This compound showed favorable pharmacokinetic properties in animal models, including high oral bioavailability and significant penetration into the brain, suggesting potential for treating central nervous system metastases [3] [2].

Parameter Findings
Oral Bioavailability 97.7% in rats, 72.2% in mice (at 50 mg/kg dose) [2]
Brain Penetration (Unbound Fraction) Brain-to-blood ratio of unbound this compound was 0.18-0.24 (measured by Cmax and AUC), indicating pharmacologically active concentrations in the brain [3].
Absorption & Exposure In humans, absorption was rapid after oral dosing, and plasma exposure at steady-state increased dose-proportionally from 50 to 300 mg twice daily [1].

Safety and Toxicology

The compound was well tolerated in preclinical rodent and primate toxicity models, with an observed toxicity profile similar to other compounds sharing its mechanism of action [1]. In a phase I first-in-human study:

  • The Maximum Tolerated Dose (MTD) was determined to be 300 mg, administered twice daily [1].
  • Dose-Limiting Toxicities (DLTs) at 400 mg twice daily included grade 3 increases in aminotransferases and grade 3 decreased appetite [1].

Key Experimental Protocols

The methodologies from foundational studies are detailed below.

1. In Vitro Kinase Assay [2]

  • Objective: To determine the IC50 of this compound against purified HER2 and EGFR kinases.
  • Key Reagents: Purified cytoplasmic domains of human HER2 and EGFR, [γ-32P]ATP, poly(Glu)-Tyr (4:1) substrate.
  • Procedure: this compound is incubated with the enzyme for 5 minutes before initiating the reaction with ATP. After a 10-minute reaction at room temperature, the process is stopped with trichloroacetic acid. The phosphorylated proteins are filtered, washed, and radioactivity is counted to calculate the percentage of inhibition and IC50.

2. In Vivo Efficacy Study [2]

  • Objective: To evaluate the antitumor efficacy of this compound in xenograft models.
  • Animal Models: Female BALB/c nu/nu mice implanted with BT-474 or 4-1ST tumor cells.
  • Dosing: this compound is administered orally, typically twice daily, for a specified duration (e.g., 14 days). The control group receives a vehicle.
  • Tumor Measurement: Tumor volumes are measured regularly, and efficacy is reported as the T/C ratio (the percentage of the median tumor volume in the treated group compared to the control group).

3. Brain Penetration Study via Microdialysis [3]

  • Objective: To verify the presence of unbound this compound in the rat brain after oral administration.
  • Technique: In vivo microdialysis with simultaneous sampling of blood and brain extracellular fluid.
  • Methodological Note: Initial low recovery due to compound adsorption was overcome by adding bovine serum albumin (4%) to the perfusion fluid and reducing the perfusion flow rate, which increased the relative recovery from 1.6% to 47% [3].

HER2/EGFR Signaling and this compound Mechanism

The following diagram illustrates the signaling pathway targeted by this compound.

G HER2_EGFR HER2/EGFR Dimerization TK_Activation Tyrosine Kinase Activation HER2_EGFR->TK_Activation Downstream Downstream Signaling (PI3K/AKT, RAS/MAPK) TK_Activation->Downstream Cellular_Effects Cellular Proliferation & Survival Downstream->Cellular_Effects ATP ATP ATP->TK_Activation Binding TAK285 This compound TAK285->TK_Activation Inhibits

This compound inhibits the HER2/EGFR signaling pathway by competing with ATP, thereby blocking downstream signals for cell proliferation and survival.

Research Status and Future Directions

While the initial clinical development of this compound itself appears to have halted after Phase I trials, its structural scaffold continues to be valuable in medicinal chemistry. Recent research (as of 2023) has focused on designing and synthesizing new this compound derivatives to improve potency and selectivity [4]. For instance, compound 9f from one study showed an IC50 of 2.3 nM against EGFR, representing a significant increase in potency compared to the original this compound [4].

References

TAK-285 Inhibitory Profile and Protocol

Author: Smolecule Technical Support Team. Date: February 2026

TAK-285 is a potent, selective, and ATP-competitive dual inhibitor of HER2 and EGFR (HER1) tyrosine kinases. The table below summarizes its primary inhibitory activity against a panel of kinases [1] [2] [3].

Table 1: Kinase Inhibitory Profile of this compound

Kinase Target IC50 Value Selectivity Note
HER2 17 nM Primary target
EGFR/HER1 23 nM Primary target
HER4 260 nM >10-fold less potent than HER1/2
MEK1 1.1 µM Marginally active
Aurora B 1.7 µM Marginally active
c-Met, Lck, CSK, Lyn B 2.4 - 5.7 µM Marginally active

In Vitro Kinase Assay Protocol

The following is a detailed methodology for assessing the inhibitory activity of this compound against HER2 and EGFR kinases, adapted from commercially available protocols [1].

1. Reagents and Materials

  • Enzymes: Purified cytoplasmic domain of human HER2 (amino acids 676-1255) or human EGFR (amino acids 669-1210), expressed as N-terminal FLAG-tagged proteins in a baculovirus system.
  • Substrate: Poly(Glu)-Tyr (4:1 ratio).
  • Radioactive Substrate: [γ-³²P]ATP.
  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MnCl₂, 0.01% Tween 20, 2 mM DTT.
  • Test Compound: this compound, dissolved in DMSO.
  • Equipment: 96-well plates, cell harvester, scintillation counter (e.g., TopCount).

2. Experimental Procedure

  • Reaction Setup: In a 96-well plate, combine the assay buffer, poly(Glu)-Tyr substrate (5 µg/mL final concentration), and the purified kinase (0.25 µg/mL final concentration for either EGFR or HER2).
  • Inhibition: Pre-incubate the reaction mixture with increasing concentrations of this compound for 5 minutes at room temperature.
  • Initiation: Start the kinase reaction by adding a mixture of ATP (50 µM final concentration) and [γ-³²P]ATP (0.9 µCi per reaction).
  • Incubation: Allow the reaction to proceed for 10 minutes at room temperature.
  • Termination: Stop the reaction by adding trichloroacetic acid (TCA) to a final concentration of 10%.
  • Detection: Transfer the contents to a harvest plate and filter using a cell harvester to capture the γ-³²P-labelled proteins. Wash the filters free of unincorporated [γ-³²P]ATP with 3% phosphoric acid.
  • Measurement: Dry the plates, add scintillation cocktail (e.g., MicroScint-0), and count the radioactivity using a scintillation counter.
  • Data Analysis: Calculate the percentage inhibition at each concentration of this compound and determine the IC₅₀ value using nonlinear regression analysis.

The workflow for this protocol can be visualized as follows:

G Start Start Assay Setup Prep Prepare reaction mix: - Assay Buffer - Substrate - Enzyme (EGFR/HER2) Start->Prep Inhibit Pre-incubate with This compound (5 min, RT) Prep->Inhibit Initiate Initiate reaction with ATP + [γ-³²P]ATP Inhibit->Initiate Incubate Incubate (10 min, RT) Initiate->Incubate Stop Stop reaction with TCA Incubate->Stop Detect Filter and wash phosphorylated protein Stop->Detect Count Add scintillation cocktail and count radioactivity Detect->Count Analyze Calculate IC₅₀ Count->Analyze

Key Experimental Data

Cellular Efficacy and Mechanism In cellular assays, this compound demonstrated potent activity:

  • Cell Growth Inhibition: this compound showed significant growth inhibitory activity against BT-474 cells (a HER2-overexpressing human breast cancer cell line) with a GI₅₀ of 17 nM after 5 days of continuous treatment [1] [2].
  • Target Engagement: In BT-474 cells, this compound inhibited the phosphorylation of HER2, Akt, and MAPK with IC₅₀ values of 9.3 nM, 15 nM, and <6.3 nM, respectively, confirming its action on the intended signaling pathway [3].

Activity Against Mutant EGFR While potent against wild-type EGFR, this compound's activity is significantly reduced against a common resistance mutant. In one study, it inhibited the EGFR T790M/L858R double mutant with an IC₅₀ of 8.4 µM, which is over 300-fold less potent than its activity on the wild-type enzyme [2].

Selectivity Profile When tested against a panel of 96 kinases, this compound was found to be highly specific, significantly inhibiting only HER family kinases (EGFR, HER2, and HER4). It displayed minimal activity against other kinases, confirming its selective profile [4].

Application Notes for Researchers

  • Positive Control: Lapatinib is a suitable benchmark for comparison, as it is an FDA-approved dual EGFR/HER2 inhibitor with a similar mechanism [5].
  • Solubility and Storage: For in vitro work, this compound is highly soluble in DMSO (≥50 mg/mL). Stock solutions should be prepared in DMSO and stored at -20°C or below. Always use freshly prepared solutions or aliquots to avoid freeze-thaw cycles and ensure compound stability [2].
  • Cellular Models: For cell-based experiments, HER2-overexpressing lines like BT-474 and NCI-N87 are highly sensitive to this compound. The non-transformed cell line MRC-5 is considerably less sensitive, which can help demonstrate the compound's selective efficacy in a tumorigenic context [3].
  • Biomarker for Sensitivity: Research indicates that cancer cells with high levels of HER2 and HER3 expression, and particularly high phospho-HER3, are most sensitive to this compound. Monitoring the reduction in phospho-HER3 and downstream phospho-Akt can serve as excellent pharmacodynamic markers for confirming target engagement in cellular assays [6].

Reference List

  • Development of new this compound derivatives as potent EGFR/HER2 inhibitors. (2023). PMC. Provides context on the quinazoline scaffold and recent derivative development [5].
  • This compound | EGFR inhibitor | Mechanism | Concentration. Selleck Chemicals. Contains the core kinase assay protocol and key in vitro activity data [1].
  • Antitumor Activity of this compound, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor... (2013). PMC. Details kinase selectivity and efficacy in xenograft models [4].
  • This compound - HER2/EGFR Tyrosine Kinase Inhibitor. ApexBio. Confirms IC50 values and provides additional experimental notes [3].
  • HER2 and HER3 cooperatively regulate cancer cell growth and determine sensitivity to this compound. (2014). Oncoscience. Identifies phospho-HER3 as a key sensitivity biomarker [6].

References

TAK-285 BT-474 cell line growth inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Cellular Efficacy

TAK-285 is a novel dual inhibitor that targets the epidermal growth factor receptor (EGFR/HER1) and human epidermal growth factor receptor 2 (HER2). The table below summarizes its key inhibitory profile and effects on BT-474 cells.

Aspect Details
Primary Targets HER2 (IC₅₀ = 17 nM), EGFR/HER1 (IC₅₀ = 23 nM) [1].
Selectivity >10-fold selectivity for HER1/2 over HER4 (IC₅₀ = 260 nM); minimal activity against MEK1, Aurora B, and others (IC₅₀ >1 μM) [1].
Effect on BT-474 Growth GI₅₀ (50% Growth Inhibition) of 17 nM after 5 days of continuous treatment [1].
Mechanism in Sensitive Cells Suppresses phosphorylation of HER2, HER3, and downstream effector Akt, leading to cell growth arrest [2].
Determinants of Sensitivity Sensitivity to this compound is inversely correlated with HER2 and HER3 gene expression levels. Phospho-HER3 can serve as a predictive biomarker [2].

The following diagram illustrates how this compound inhibits the HER2:HERS signaling axis in sensitive cells like BT-474.

G HRG Heregulin (Ligand) HER3 HER3 HRG->HER3 Binds HER2 HER2 Dimer HER2:HER3 Dimer HER2->Dimer HER3->Dimer Promotes pHER3 p-HER3 (Active) Dimer->pHER3 Trans-phosphorylation PI3K PI3K Activation pHER3->PI3K Akt p-Akt (Active) PI3K->Akt Survival Cell Proliferation & Survival Akt->Survival TAK285 This compound TAK285->HER2 Inhibits TAK285->pHER3 Reduces TAK285->Akt Reduces

In Vivo Antitumor Activity

This compound shows significant efficacy in mouse xenograft models using BT-474 cells.

Model Dosing Regimen Reported Efficacy (T/C%) Notes

| Mouse BT-474 Xenograft [3] | 100 mg/kg, twice daily (b.i.d.), for 14 days | 29% | Significant tumor growth inhibition without body weight loss. | | Mouse BT-474 Xenograft [3] | Not specified | As effective as lapatinib | Comparable antitumor activity to the known EGFR/HER2 inhibitor. | | Intracranial BT-474 Model [3] | Not specified | Greater inhibition than lapatinib | Superior activity in a model of breast cancer brain metastasis; this compound is not a Pgp substrate and penetrates the blood-brain barrier. |

Experimental Protocols

In Vitro Cell Growth Inhibition Assay

This protocol is used to determine the concentration of this compound that inhibits 50% of cell growth (GI₅₀) in BT-474 cells [3] [1].

  • Cell Line: HER2-overexpressing human breast cancer cell line BT-474.
  • Cell Culture: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a humidified incubator with 5% CO₂ [3].
  • Compound Preparation: Dissolve this compound in DMSO to create a stock solution. Further dilute in cell culture medium for treatment. The final DMSO concentration should be kept low (e.g., 0.1% or less) to avoid cytotoxicity.
  • Treatment Protocol: Seed cells in multi-well plates. The next day, treat cells with various concentrations of this compound continuously for 5 days [1].
  • Viability Assessment: After the incubation period, count the live cell numbers using an automated particle analyzer or a standard cell viability assay (e.g., MTT).
  • Data Analysis: Calculate the percentage of growth inhibition relative to DMSO-treated control cells. The GI₅₀ value (17 nM for BT-474) is determined through nonlinear regression analysis of the dose-response curve [1].
In Vivo Mouse Xenograft Study

This protocol evaluates the antitumor efficacy of this compound in an animal model [3] [1].

  • Animal Model: Use female BALB/c nu/nu mice.
  • Tumor Inoculation: Subcutaneously inoculate mice with BT-474 cancer cells to establish tumor xenografts.
  • Grouping and Dosing: When tumors reach a predetermined volume (e.g., 100-200 mm³), randomize mice into control and treatment groups.
    • Administration: Administer this compound orally, suspended in an appropriate vehicle.
    • Dosage: A typical efficacious dose is 100 mg/kg.
    • Schedule: Administer twice daily (b.i.d.) for 14 days [1].
  • Monitoring:
    • Tumor Volume: Measure tumor dimensions regularly with calipers. Calculate volume using the formula: (length × width²) / 2.
    • Body Weight: Weigh animals regularly to monitor for compound-related toxicity.
  • Efficacy Evaluation: Calculate the T/C% value, which is the median tumor volume of the treated group (T) divided by that of the control group (C) at the end of the study. A T/C% of ≤42% is typically considered indicative of antitumor activity.

Application Notes for Researchers

  • Biomarker Identification: For studies exploring this compound sensitivity across different cell lines, assess HER2 and HER3 expression levels. High levels of phospho-HER3 indicate a greater likelihood of response and can be used as a predictive biomarker [2].
  • Advantage for CNS Metastases: If your research focuses on brain metastases, this compound has a key advantage. It is not a substrate for the P-glycoprotein (Pgp) efflux pump, which allows it to cross the blood-brain barrier and achieve pharmacologically active concentrations in the brain [3].
  • Metabolite Monitoring: In PK/PD studies, be aware that this compound is metabolized to a primary metabolite, M-I. Bioanalytical methods (e.g., LC-MS/MS) should be validated to quantify both the parent drug and its metabolite [4].

References

TAK-285 Xenograft Model Efficacy Summary

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Cell Line Xenograft Host HER2/EGFR Status TAK-285 Dosage & Schedule Efficacy (T/C Value or Outcome) Key Findings
BT-474 (Human Breast Cancer) [1] [2] Female BALB/c nu/nu mice [1] [2] HER2-overexpressing [1] [2] 100 mg/kg, twice daily (BID), orally, 14 days [1] [2] T/C = 29% [1] [2] Significant tumor growth inhibition [1].
4-1ST (Human Gastric Cancer) [1] [2] Female BALB/c nu/nu mice [1] [2] HER2-overexpressing [1] [2] 100 mg/kg, BID, orally, 14 days [1] [2] T/C = 11% [1] [2] Potent, dose-dependent tumor growth inhibition [1].
4-1ST (Human Gastric Cancer) [1] Female F344/N athymic (rnu/rnu) rats [1] HER2-overexpressing [1] 12.5 mg/kg, BID, orally [1] T/C = 14% [1] Significant tumor growth inhibition; higher exposure in rats [1] [2].
A-431 (Human Epidermoid Carcinoma) [1] [2] Female F344/N athymic (rnu/rnu) rats [1] [2] EGFR-overexpressing [1] [2] 12.5 mg/kg, BID, orally [1] [2] T/C = 13% [1] [2] Significant tumor growth inhibition [1].
BT-474-derived Brain Metastasis Model [1] Female BALB/c nu/nu mice (intracranial injection) [1] HER2-overexpressing [1] Information not specified in provided text [1] Greater inhibition of brain tumor growth vs. lapatinib [1] Demonstrates potential for treating HER2-positive brain metastases; this compound is not a Pgp substrate and penetrates the CNS [1].

Detailed Experimental Protocols

In Vivo Xenograft Models for Subcutaneous Tumors

This standard protocol evaluates the antitumor efficacy of this compound against solid tumors.

  • Cell Preparation and Inoculation:

    • Use HER2-overexpressing (e.g., BT-474, 4-1ST) or EGFR-overexpressing (e.g., A-431) human cancer cell lines [1] [2].
    • Culture cells and harvest during logarithmic growth.
    • Subcutaneously inoculate cells (e.g., 5 × 10^6 BT-474 cells) into the flank of female BALB/c nu/nu mice or female F344/N athymic rats [1].
  • Dosing Protocol:

    • Compound Formulation: Suspend this compound in 0.5% methylcellulose vehicle [2].
    • Administration: Administer orally by gavage.
    • Dosing Schedule: Begin treatment when tumors reach a predetermined volume (e.g., 100-200 mm³). Dose according to the schedules in the table above, typically twice daily (BID) with a minimum 6-hour interval between doses, for 14 days [1] [2].
  • Efficacy and Toxicity Monitoring:

    • Tumor Volume: Measure tumor volume (using calipers) and animal body weight 2-3 times per week.
    • Efficacy Calculation: Calculate the T/C value (%) as (Mean tumor volume of treated group / Mean tumor volume of control group) × 100. A T/C value < 40% is typically considered indicative of antitumor activity [1].
    • Toxicity Assessment: Monitor body weight changes and overall animal health as indicators of compound-related toxicity [1].
Intracranial Brain Metastasis Model

This specialized protocol assesses this compound's ability to treat HER2-positive brain metastases, a key advantage of this compound.

  • Cell Line:

    • Use BTLUC cells, which are BT-474 human breast cancer cells engineered to stably express luciferase [1].
  • Tumor Inoculation:

    • Perform direct intracranial injection of BTLUC cells into female BALB/c nu/nu mice [1].
  • Efficacy Monitoring:

    • Use in vivo bioluminescence imaging after administering luciferin substrate to non-invasively monitor and quantify brain tumor growth over time [1].
    • Compare the inhibition of brain tumor growth in this compound-treated animals against control groups and groups treated with other HER2 inhibitors like lapatinib [1].

Mechanism of Action & Sensitivity Biomarkers

This compound is a potent and selective dual inhibitor of HER2 and EGFR tyrosine kinases, with IC50 values of 17 nM and 23 nM, respectively [3] [2]. It binds to the inactive conformation of these receptors, inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways [1] [3].

A key determinant of cellular sensitivity to this compound is the HER2:HER3 signaling axis [4]. The following diagram illustrates the mechanism and identified biomarkers.

G cluster_normal Sensitive Cell Phenotype cluster_drugeffect This compound Inhibition This compound This compound This compound binds HER2 This compound binds HER2 This compound->this compound binds HER2 High HER2/HER3\nExpression High HER2/HER3 Expression HER2:HER3\nHeterodimer HER2:HER3 Heterodimer High HER2/HER3\nExpression->HER2:HER3\nHeterodimer Trans-phosphorylation\nof HER3 Trans-phosphorylation of HER3 HER2:HER3\nHeterodimer->Trans-phosphorylation\nof HER3 P-Akt / P-MAPK\nDownstream Signaling P-Akt / P-MAPK Downstream Signaling Trans-phosphorylation\nof HER3->P-Akt / P-MAPK\nDownstream Signaling Reduces HER3\nPhosphorylation Reduces HER3 Phosphorylation Trans-phosphorylation\nof HER3->Reduces HER3\nPhosphorylation Cancer Cell\nProliferation & Survival Cancer Cell Proliferation & Survival P-Akt / P-MAPK\nDownstream Signaling->Cancer Cell\nProliferation & Survival Suppressed\nDownstream Signaling Suppressed Downstream Signaling P-Akt / P-MAPK\nDownstream Signaling->Suppressed\nDownstream Signaling rounded rounded filled filled color= color= Inhibits HER2\nKinase Activity Inhibits HER2 Kinase Activity This compound binds HER2->Inhibits HER2\nKinase Activity Inhibits HER2\nKinase Activity->Reduces HER3\nPhosphorylation Reduces HER3\nPhosphorylation->Suppressed\nDownstream Signaling Inhibited Cell Growth Inhibited Cell Growth Suppressed\nDownstream Signaling->Inhibited Cell Growth

Research indicates that phospho-HER3 levels can serve as a potential predictive biomarker for sensitivity to this compound [4]. Cells highly sensitive to this compound exhibit:

  • High expression of HER2 and HER3 [4].
  • High basal levels of phospho-HER3, which are significantly reduced upon this compound treatment [4].
  • HER3 phosphorylation in these cells is primarily driven by HER2, not EGFR [4].
  • Knockdown of either HER2 or HER3 inhibits the proliferation of this compound-sensitive cells, confirming the importance of this dimer [4].

Notes for Researchers

  • Species-Specific Pharmacokinetics: Be aware that drug exposure (AUC) of this compound is significantly higher in rats than in mice at equivalent doses. Adjust dosing between species accordingly [2].
  • Advantage for Brain Metastases: this compound is not a substrate for the P-glycoprotein (Pgp) drug efflux pump. This property allows it to penetrate the blood-brain barrier more effectively than substrates like lapatinib, making it a promising candidate for investigating the treatment of HER2-positive brain metastases [1].
  • Clinical Translation: A phase I first-in-human study in cancer patients established the maximum tolerated dose (MTD) of this compound as 300 mg twice daily and demonstrated a manageable toxicity profile and linear pharmacokinetics, supporting further clinical investigation [5].

References

TAK-285 solubility and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Physical and Chemical Properties

The table below summarizes the key physicochemical data for TAK-285:

Property Specification Source (Supplier/Study)
CAS Number 871026-44-7 [1] [2] [3]
Molecular Formula C₂₆H₂₅ClF₃N₅O₃ [1] [2] [3]
Molecular Weight 547.96 g/mol [1] [2] [3]
Purity ≥ 98% (by HPLC) [2]
Appearance White to light yellow solid [3]

Solubility and Stock Solution Preparation

This compound is readily soluble in DMSO but has very low solubility in aqueous buffers. The table below outlines its solubility in different solvents:

Solvent Solubility Notes

| DMSO | ≥ 50 mg/mL (≈ 91.25 mM) [3] ≥ 27.4 mg/mL [4] 110 mg/mL (200.74 mM) [1] | Hygroscopic DMSO can significantly impact solubility; use newly opened, anhydrous DMSO for best results [3]. | | Ethanol | 54 mg/mL [1] | -- | | Water | Insoluble [1] [4] | Requires specialized formulations for in vivo studies. |

Protocol for Preparing Stock Solutions
  • Weighing: Weigh the desired amount of this compound powder.
  • Dissolution: Add the powder directly to anhydrous DMSO to achieve the required stock concentration (e.g., 10-50 mM).
  • Aiding Dissolution: If needed, briefly warm the tube at 37°C for 10 minutes and/or vortex or sonicate it to facilitate complete dissolution [4].
  • Aliquoting: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
  • Storage: Store aliquots at -20°C for short-term use (up to one year) or at -80°C for long-term storage (up to two years) [3].

In Vitro Cell-Based Assay Protocols

Cell Culture and Seeding
  • Use appropriate cell lines, such as the HER2-overexpressing human breast cancer cell line BT-474 [1] [4].
  • Seed cells in culture plates and allow them to adhere overnight under standard conditions (37°C, 5% CO₂).
Dosing and Treatment
  • Prepare working concentrations from the DMSO stock solution by diluting directly into the cell culture medium.
  • The final concentration of DMSO in the medium should typically not exceed 0.1% to avoid cytotoxicity.
  • Treatment Concentration Range: Based on literature, a range of 0.00097 - 25 μmol/L has been used, with an IC₅₀ value of 17 nM reported in BT-474 cells after 5 days of continuous treatment [1] [4].
  • Include a vehicle control (medium with the same final concentration of DMSO but no compound).

In Vivo Dosing Formulation and Administration

For animal studies, this compound requires specific formulations due to its water insolubility. The following protocols have been validated in preclinical models [3].

Protocol 1: Homogeneous Suspension for Oral Administration (Recommended)

This protocol uses carboxymethyl cellulose sodium salt (CMC-Na) to create a stable suspension.

  • Formulation: 0.5% Methyl Cellulose [4].
  • Procedure:
    • Add this compound powder to a 0.5% methyl cellulose solution.
    • Mix thoroughly to achieve a homogeneous suspension.
    • The final suspension concentration should be ≥5 mg/mL [1].
  • Dosing in Mice: Administered orally at 100 mg/kg, twice daily (BID), for 14 days in BT-474 xenograft models [4].
Protocol 2: Clear Solution for Oral Administration

This protocol creates a clear solution using a co-solvent system, which may be preferable for some studies.

  • Formulation: 5% DMSO, 40% PEG300, 5% Tween-80, 50% saline [1] [3].
  • Procedure:
    • Prepare a clear DMSO stock solution.
    • Add the DMSO stock to PEG300 and mix evenly.
    • Add Tween-80 to the mixture and mix evenly.
    • Finally, add saline to adjust to the final volume.
  • Final Concentration: 2.5 mg/mL (4.56 mM) [3].
  • Administration: The prepared solution should be used immediately for optimal results [1].

Storage Conditions

Proper storage is critical for maintaining the stability and activity of this compound.

  • Short-term (≤ 3 years): Store the powder at -20°C in a desiccated environment [2] [3].
  • Long-term (≥ 2 years): For extended storage, keep the powder at -80°C [3].
  • Stock Solutions: Store DMSO stock solutions at -20°C for up to one year or at -80°C for up to two years [3]. Avoid repeated freeze-thaw cycles.

Mechanism of Action and Experimental Workflow

To help visualize the experimental setup and the biological context of this compound, the following diagrams outline the signaling pathway it inhibits and a general workflow for its application in cell-based assays.

G Figure 1: this compound Inhibits EGFR/HER2 Signaling Ligand EGF Ligand Receptor EGFR/HER2 Dimer Ligand->Receptor Phosphorylation Receptor Autophosphorylation Receptor->Phosphorylation Downstream Downstream Signaling (Akt, MAPK) Phosphorylation->Downstream CellularResponse Cellular Responses (Proliferation, Survival) Downstream->CellularResponse TAK285 This compound Inhibition ATP-Competitive Inhibition TAK285->Inhibition Binds to Kinase Domain Inhibition->Phosphorylation Blocks

G Figure 2: In Vitro Assay Workflow A Prepare this compound Stock in DMSO C Dilute Compound in Culture Medium A->C B Seed Target Cells (e.g., BT-474) D Treat Cells (Continuous, e.g., 5 days) B->D C->D E Assay Endpoint (Cell Viability, p-EGFR/HER2) D->E

Critical Considerations for Researchers

  • Solution Stability: Freshly prepare solutions, especially the in vivo formulations, just before use. The clear solution (Protocol 2) has a short stability window and should be used immediately [1].
  • DMSO Quality: The use of old or hydrated DMSO can drastically reduce solubility. Always use high-quality, anhydrous DMSO [3].
  • Dose Verification: In in vivo studies, the pharmacokinetic profile of this compound differs between species; drug exposure is reportedly much greater in rats than in mice at the same dose [4].
  • Safety Profile: In a phase I clinical trial, the maximum tolerated dose (MTD) in humans was determined to be 300 mg twice daily. Dose-limiting toxicities included grade 3 increases in aminotransferases and decreased appetite [5].

References

Application Notes and Protocols for TAK-285 in a HER2-Positive Brain Metastasis Model

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

TAK-285 is a novel, investigational dual inhibitor of the human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR). Its key differentiating feature from other tyrosine kinase inhibitors, such as lapatinib, is that it is not a substrate for the P-glycoprotein (Pgp) efflux pump. This property allows it to achieve pharmacologically active concentrations in the brain, making it a promising candidate for treating brain metastases, a sanctuary site often protected by the blood-brain barrier (BBB) [1] [2]. These application notes detail the establishment, utilization, and analysis of a brain metastasis model to evaluate the efficacy of this compound.

Background and Significance

Brain metastases occur in a significant proportion of cancer patients, with breast cancer being one of the most common primary tumors to metastasize to the brain. The prognosis for patients with brain metastases is poor, partly because many therapeutic agents, including trastuzumab and lapatinib, have limited efficacy against brain lesions. This limitation stems from poor penetration of the BBB and active efflux by transporters like Pgp [1] [2]. This compound was specifically investigated to overcome this challenge. Preclinical studies confirmed that this compound is a poor substrate for Pgp and can be distributed into the brain at levels approximately 20% of its free plasma concentration [3], highlighting its potential for treating central nervous system (CNS) malignancies.

Model System and Reagents

Cell Line Preparation

The core of this model utilizes the BT-474 human breast cancer cell line, which naturally overexpresses HER2 [4] [2]. To enable sensitive, non-invasive monitoring of tumor growth in vivo, these cells are engineered to stably express the luciferase gene.

  • Generation of BTLUC Cells:
    • Vector Construction: The luciferase/neomycin resistance domain from the pGL4.17[luc2/Neo] vector is combined with the cytomegalovirus (CMV) promoter domain from the pGL4.75[hRluc/CMV] vector.
    • Transfection: The constructed vector is transfected into BT-474 cells using Lipofectamine-Plus Transfection Reagent.
    • Selection: Clones are selected in neomycin-containing medium. The clone exhibiting the highest luciferase expression, designated BTLUC, is expanded, cryopreserved, and used for subsequent experiments [4] [2].
Test and Control Articles
  • This compound and Lapatinib: These small molecule inhibitors are synthesized according to published methods . Their identity is confirmed via 1H nuclear magnetic resonance (NMR) and X-ray powder diffraction, with purity (approximately 99%) determined by high-performance liquid chromatography (HPLC) [4] [2].
  • Vehicle Formulation: The compounds are typically dissolved in a suitable vehicle, such as CMC-Na for oral gavage in efficacy studies [3].
In Vitro Pharmacological Profile of this compound

The selectivity and potency of this compound were profiled against a panel of 96 kinases. The table below summarizes its key inhibitory concentrations (IC50) [3].

Table 1: Kinase Inhibition Profile of this compound

Target IC50 (nM) Selectivity Note
HER2 17 Primary target
EGFR/HER1 23 Primary target
HER4 260 >10-fold less potent than HER1/2
MEK1 1,100 (1.1 μM) Marginally active
Aurora B 1,700 (1.7 μM) Marginally active
Most other kinases >10,000 (>10 μM) Inactive

In cell-based assays, this compound demonstrated potent growth inhibitory activity against HER2-overexpressing BT-474 cells, with a GI50 value of 17 nM [3].

Experimental Protocols

Intracranial Injection Model for Brain Metastasis

This protocol involves the direct implantation of BTLUC cells into the mouse brain to model established brain metastases.

  • Animals: Female BALB/c nu/nu mice (athymic, immunocompromised) [4] [2].
  • Anesthesia: Anesthetize mice using an approved regimen (e.g., isoflurane inhalation).
  • Stereotactic Injection:
    • Secure the anesthetized mouse in a stereotactic frame.
    • Perform a sagittal incision to expose the skull.
    • Identify the bregma landmark and calculate the target coordinates for the injection (e.g., 2 mm anterior and 1.5 mm lateral to bregma, at a depth of 2-3 mm from the skull surface).
    • Drill a small burr hole at the target location.
    • Using a Hamilton syringe, inject ~1-5 x 10^5 BTLUC cells in a small volume (e.g., 5 μL) suspended in PBS or Matrigel into the brain parenchyma over several minutes.
    • Leave the needle in place for an additional 1-2 minutes before slow withdrawal to minimize cell reflux.
    • Suture the surgical wound and provide post-operative care and analgesia [1] [5].
  • Randomization: After a recovery and tumor establishment period (e.g., 5-7 days), mice are randomized into treatment groups based on baseline bioluminescence imaging signals.
Drug Administration and Efficacy Study
  • Dosing Regimen:
    • This compound: Administered orally at 100 mg/kg, twice daily (b.i.d.). This dose was effective in subcutaneous xenograft models and is well-tolerated [3].
    • Lapatinib: Used as a comparative control, administered at an efficacious dose (e.g., 100 mg/kg daily or b.i.d.) [1].
    • Vehicle Control: Administered on the same schedule.
    • Treatment typically continues for 2-4 weeks, or as defined by the study endpoints [1] [3].
  • Tumor Monitoring:
    • Bioluminescence Imaging (BLI):
      • Inject mice intraperitoneally with D-luciferin (e.g., 150 mg/kg).
      • After 10-15 minutes, image mice using an in vivo imaging system (IVIS).
      • Quantify the total photon flux from the brain region to assess tumor burden. Imaging is performed weekly or bi-weekly [1] [2].
  • Endpoint Analysis:
    • Efficacy: The primary endpoint is the inhibition of brain tumor growth, quantified by comparing bioluminescence signals between treatment and control groups over time. In the original study, This compound showed greater inhibition of brain tumor growth compared to lapatinib [1].
    • Histology: At the end of the study, brains are harvested, fixed, and sectioned. Staining with Haematoxylin and Eosin (H&E) confirms tumor presence and morphology. Immunohistochemistry for cleaved caspase-3 (apoptosis) and Ki-67 (proliferation) can provide mechanistic insights.
P-glycoprotein Substrate Assay

This in vitro assay confirms that this compound is not effluxed by Pgp, a key rationale for its brain-penetrant capability.

  • Cell Lines:
    • MES-SA: Human uterine sarcoma cell line (parental, low Pgp expression).
    • MES-SA/Dx-5: Multidrug-resistant derivative that overexpresses Pgp [4] [2].
  • Method:
    • Seed both cell lines in 6-well plates and incubate overnight.
    • Wash cells and incubate in serum-free medium containing 1 μmol/L rhodamine123 (a fluorescent Pgp substrate) and either This compound or lapatinib (10 μmol/L) for 1.5 hours.
    • Wash cells and incubate in compound-free, serum-free medium for an additional 1.5 hours.
    • Detach cells and analyze cellular fluorescence via flow cytometry (e.g., FACSCalibur) [4] [2].
  • Data Interpretation: In Pgp-overexpressing MES-SA/Dx-5 cells, a Pgp substrate like lapatinib will inhibit the efflux of rhodamine123, leading to increased intracellular fluorescence. A non-substrate like this compound will not inhibit rhodamine123 efflux, resulting in low fluorescence, similar to the control. This demonstrates that this compound is not a Pgp substrate [1].

Data Presentation and Analysis

Quantitative Efficacy Data from Preclinical Models

The following table summarizes key in vivo efficacy findings for this compound across different xenograft models.

Table 2: Summary of this compound Antitumor Efficacy in Preclinical Models

Tumor Model Model Type This compound Dose & Route Key Efficacy Findings Citation
BT-474 (Breast) Subcutaneous, mouse 100 mg/kg, p.o., b.i.d. T/C* ratio of 29%; as effective as lapatinib [3]
4-1ST (Gastric) Subcutaneous, mouse 100 mg/kg, p.o., b.i.d. T/C ratio of 11% [3]
4-1ST (Gastric) Subcutaneous, rat 50 mg/kg, p.o., b.i.d. Tumor regression; T/C ratio of -16% [3]
BT-474 Brain Metastasis Intracranial, mouse 100 mg/kg, p.o., b.i.d. Superior inhibition of tumor growth vs. lapatinib [1] [2]

*T/C %: Tumor volume of Treated group / Control group x 100%.

Pharmacokinetic and Safety Profile
  • Pharmacokinetics: this compound has high oral bioavailability (97.7% in rats, 72.2% in mice). After oral administration, unbound this compound was present in the rat brain at levels about 20% of those in plasma, confirming CNS penetration [3] [6].
  • Clinical Safety (Phase I): The maximum tolerated dose (MTD) in a first-in-human study was determined to be 300 mg twice daily. Dose-limiting toxicities included grade 3 increases in aminotransferases and decreased appetite. The toxicity profile was considered manageable, warranting further clinical evaluation [6].

Workflow and Signaling Pathways

Experimental Workflow for the Brain Metastasis Model

The diagram below outlines the key steps in establishing and running the intracranial brain metastasis model to evaluate this compound.

workflow Start Start: Generate BTLUC Cells A Intracranial Injection of BTLUC Cells Start->A B Post-op Recovery & Tumor Establishment (5-7 days) A->B C Baseline BLI & Randomization into Groups B->C D Initiate Dosing (this compound, Lapatinib, Vehicle) C->D E Monitor Tumor Growth via Weekly BLI D->E F Termination: Tissue Collection & Analysis E->F

Diagram 1: Experimental workflow for evaluating this compound in an intracranial brain metastasis model.

Mechanism of Action and Blood-Brain Barrier Penetration

This diagram illustrates the molecular mechanism of this compound and its key advantage over other inhibitors like lapatinib at the blood-brain barrier.

mechanism BBB Blood-Brain Barrier (BBB) Endothelial Cell Subgraph1        Lapatinib• Enters cell via diffusion• Recognized by Pgp efflux pump• Actively pumped out of brain     Pgp Pgp Efflux Pump Subgraph1->Pgp Is effluxed by   Subgraph2        this compound• Enters cell via diffusion• NOT a Pgp substrate• Achieves therapeutic concentration in brain     TAK_out Brain Subgraph2->TAK_out Diffuses into   Lap_out Brain Pgp->Lap_out Pumped out HER2 HER2/EGFR Dimer Sig Downstream Signaling (PI3K/Akt, MAPK) HER2->Sig Activates Outcome Tumor Cell Proliferation & Survival Sig->Outcome Lap_in Blood Lap_in->Subgraph1 Enters TAK_in Blood TAK_in->Subgraph2 Enters TAK_out->HER2 Inhibits

Diagram 2: Comparative mechanism of this compound and lapatinib at the BBB and their molecular target.

Troubleshooting and Best Practices

  • Low Tumor Take Rate: Ensure cell viability is >95% before injection. Avoid fast injection speeds that can cause reflux or tissue damage. Pre-mixing cells with a low-concentration Matrigel can improve engraftment.
  • High Variability in BLI Signal: Standardize the time between luciferin injection and image acquisition across all animals. Ensure proper anesthesia, as it can influence blood flow and luciferin distribution.
  • Animal Weight Loss: Monitor body weight daily. The 100 mg/kg b.i.d. dose was reported as well-tolerated in mice [3]. If significant weight loss occurs (>15%), consider a brief treatment hiatus or dose reduction.
  • Pgp Assay Specificity: Always include a known Pgp substrate (e.g., lapatinib) and inhibitor as positive and negative controls in the flow cytometry experiment to validate the assay performance.

Conclusion

The intracranial injection model using HER2-positive BTLUC cells provides a robust and quantifiable system for evaluating the efficacy of novel therapeutics against brain metastases. The detailed protocols outlined here demonstrate that this compound, a dual HER2/EGFR inhibitor with favorable brain penetration properties due to its non-substrate status for Pgp, shows superior efficacy in this model compared to lapatinib. These findings support the continued investigation of this compound and similar agents for the treatment of HER2-positive brain metastases.

References

Application Notes: HER2 Kinase Domain Structure 3RCD and Investigational Inhibitor TAK-285

Author: Smolecule Technical Support Team. Date: February 2026

Structural Overview and Significance

The 3RCD structure from the Protein Data Bank represents the crystal structure of the HER2 kinase domain in complex with TAK-285, a novel investigational dual HER2/EGFR inhibitor [1]. This structure was determined using X-ray diffraction at a resolution of 3.21 Å and provides critical insights into the molecular recognition of HER2 by small molecule inhibitors [1] [2].

This compound (chemical name: N-{2-[4-({3-chloro-4-[3-(trifluoromethyl)phenoxy]phenyl}amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl]ethyl}-3-hydroxy-3-methylbutanamide) is a pyrrolo[3,2-d]pyrimidine-based compound designed to fit into the ATP-binding site of HER2 and EGFR kinases [1]. The structural data reveals that this compound interacts with key residues in the ATP pocket, providing a foundation for understanding its inhibitory mechanism and guiding further drug development efforts [1].

Key Structural Features and Binding Interactions

The 3RCD structure highlights several important aspects of HER2 inhibition:

  • Binding Mode: this compound binds to the intermediate active-inactive conformation of HER2, which differs from other known HER2 inhibitors [2].
  • Molecular Recognition: Computational studies comparing this compound with lapatinib demonstrated that this compound binds with greater affinity to both active and intermediate active-inactive forms of HER2, correlating with its increased activity in cellular assays [2].
  • Specific Interactions: The structure shows specific hydrogen bonding patterns and hydrophobic interactions that stabilize the inhibitor in the binding pocket, which can be exploited for rational drug design [1].

Table 1: Crystallographic Data for PDB Entry 3RCD

Parameter Details
PDB ID 3RCD
Resolution 3.21 Å
Experimental Method X-RAY DIFFRACTION
R-Value Free 0.294 (Depositor), 0.290 (DCC)
R-Value Work 0.224 (Depositor), 0.220 (DCC)
Space Group P 1
Unit Cell Parameters a=50.542 Å, b=64.936 Å, c=92.36 Å, α=90.42°, β=89.72°, γ=90.35°
Organism Homo sapiens
Expression System Spodoptera frugiperda
Deposition Date 2011-03-30
Release Date 2011-11-23

Biochemical and Cellular Characterization of this compound

This compound demonstrates potent inhibition of both HER2 and EGFR kinases with biochemical IC₅₀ values of 17 nM and 23 nM, respectively [3]. Cellular studies have shown that sensitivity to this compound correlates with HER2 and HER3 expression levels, with phospho-HER3 serving as a potential predictive biomarker for drug response [4] [5].

The compound exhibits favorable pharmaceutical properties, including oral bioavailability and blood-brain barrier penetration, making it particularly interesting for treating brain metastases [6]. Microdialysis studies in rats have confirmed that the unbound fraction of this compound can cross the blood-brain barrier, which represents a significant advantage over other HER2-targeted therapies like trastuzumab [6].

Table 2: Biochemical and Cellular Profiling of this compound

Parameter Value Experimental Context
HER2 Biochemical IC₅₀ 17 nM In vitro kinase assay [3]
EGFR Biochemical IC₅₀ 23 nM In vitro kinase assay [3]
Cellular Sensitivity Correlation Inverse correlation with HER2/HER3 expression Breast cancer cell line panel [4]
Blood-Brain Barrier Penetration Confirmed (unbound fraction) Microdialysis in rats [6]
Protein Binding >99% in plasma Protein binding assay [6]
Partition Coefficient (log P) 4.18 Measured physicochemical property [6]

Experimental Protocols

Molecular Docking Protocol for HER2 Inhibitors

Purpose: To predict binding modes and affinities of small molecules to the HER2 kinase domain using the 3RCD structure as a template.

Workflow:

G Start Start: Protein and Ligand Preparation A 1. Retrieve 3RCD structure from RCSB PDB Start->A B 2. Protein Preparation - Remove water molecules >5Å from active site - Add hydrogens, optimize H-bonds - Energy minimization with OPLS force field A->B C 3. Grid Generation - Define 20×20×20 Å box around this compound - Set grid spacing to 0.375 Å B->C D 4. Ligand Preparation - Generate 3D structures - Assign proper bond orders - Energy minimize with OPLS force field C->D E 5. Docking Protocol - HTVS mode for initial screening - SP mode for intermediate refinement - XP mode for final precise docking D->E F 6. Pose Analysis and Visualization E->F End End: Binding Affinity Prediction F->End

Detailed Steps:

  • Protein Preparation [7]:

    • Obtain the 3RCD structure from RCSB PDB
    • Preprocess the protein using Schrödinger's Protein Preparation Wizard:
      • Remove water molecules beyond 5Å from the active site
      • Add hydrogen atoms and optimize hydrogen bonding network
      • Perform restrained minimization using OPLS force field with RMSD cutoff of 0.3Å
  • Grid Generation [7]:

    • Define the receptor grid using the centroid of co-crystallized this compound as the center
    • Set grid dimensions to 20×20×20 Å with 0.375 Å spacing
    • Adjust grid size to accommodate ligands with maximum size of 20Å
  • Ligand Preparation [7]:

    • Prepare ligand structures using LigPrep with OPLS force field
    • Generate possible ionization states at physiological pH (7.0±0.5)
    • Generate stereoisomers and tautomers as needed
  • Docking Protocol [7] [2]:

    • Perform hierarchical docking using Glide module:
      • Initial screening with High-Throughput Virtual Screening (HTVS) mode
      • Intermediate refinement with Standard Precision (SP) mode
      • Final precise docking with Extra Precision (XP) mode
    • Use OPLS force field for all docking calculations
Cellular Assay for HER2/HER3 Inhibition Studies

Purpose: To evaluate the effects of this compound on cancer cell growth and HER3 phosphorylation in sensitive cell lines.

Workflow:

G Start Start: Cell Culture and Treatment A 1. Cell Line Selection - HER2-overexpressing breast cancer cells - Appropriate control cell lines Start->A B 2. This compound Treatment - Prepare serial dilutions (typically 1 nM - 10 µM) - Treat cells for 24-72 hours A->B C 3. Growth Inhibition Assay - Measure cell viability using MTT or similar assay - Calculate IC₅₀ values B->C D 4. Phospho-HER3 Analysis - Western blotting for p-HER3 - Compare with total HER3 expression C->D E 5. siRNA Validation - HER3 knockdown using specific siRNA - Assess impact on cell growth and this compound sensitivity D->E F 6. Data Analysis - Correlate sensitivity with HER2/HER3 expression - Statistical analysis E->F End End: Biomarker Identification F->End

Detailed Protocol:

  • Cell Culture [4] [5]:

    • Maintain HER2-overexpressing cancer cell lines (e.g., BT-474, SK-BR-3) in appropriate media
    • Include control cell lines with low HER2 expression
    • Culture cells at 37°C in 5% CO₂ humidified atmosphere
  • Compound Treatment [4] [5]:

    • Prepare this compound stock solution in DMSO (typically 10 mM)
    • Generate serial dilutions in culture media (final DMSO concentration ≤0.1%)
    • Treat cells for 24-72 hours across a concentration range (1 nM to 10 µM)
  • Growth Inhibition Assay [4] [5]:

    • Measure cell viability using MTT, CellTiter-Glo, or similar assays
    • Incubate with viability reagent according to manufacturer's protocol
    • Measure absorbance/luminescence and normalize to untreated controls
    • Calculate IC₅₀ values using nonlinear regression analysis
  • HER3 Phosphorylation Analysis [4] [5]:

    • Lyse cells in RIPA buffer with protease and phosphatase inhibitors
    • Separate proteins by SDS-PAGE and transfer to PVDF membranes
    • Probe with anti-phospho-HER3, anti-total HER3, and loading control antibodies
    • Detect using chemiluminescence and quantify band intensities
  • siRNA Knockdown Validation [4] [5]:

    • Transfert cells with HER3-specific siRNA or non-targeting control siRNA
    • Confirm knockdown efficiency by Western blotting after 48-72 hours
    • Treat transfected cells with this compound and assess growth inhibition

Clinical and Preclinical Development

Phase I Clinical Trial Summary

A first-in-human phase I study of this compound was conducted in Japanese patients with solid tumors [3]. The study established the maximum tolerated dose (MTD) as 300 mg twice daily, with dose-limiting toxicities including grade 3 increases in aminotransferases and decreased appetite at 400 mg twice daily [3]. The compound showed rapid absorption after oral administration and plasma exposure increased in a dose-proportional manner from 50 to 300 mg twice daily [3]. A partial response was observed in one patient with parotid cancer receiving 300 mg twice daily [3].

Recent Derivative Development

Recent medicinal chemistry efforts have focused on developing novel this compound derivatives with improved potency and selectivity [8]. Compound 9f from a recent series demonstrated IC₅₀ values of 2.3 nM against EGFR and 234 nM against HER2, representing 38-fold and 10-fold improvements over staurosporine and this compound, respectively, in EGFR inhibition [8]. These derivatives also showed potent antiproliferative activity against prostate carcinoma cell lines with IC₅₀ values in the low nanomolar range [8].

Signaling Pathway and Mechanism of Action

This compound inhibits HER2-mediated signaling through allosteric regulation of the kinase domain [1] [2]. The compound preferentially binds to an intermediate active-inactive conformation, distinct from other HER2 inhibitors [2]. HER2 and HER3 cooperatively regulate cancer cell growth in this compound-sensitive cells, with HER3 trans-phosphorylation by HER2 serving as a key mechanism [4] [5]. Phospho-HER3 levels decrease following this compound treatment, suggesting that HER3 phosphorylation status could serve as a pharmacodynamic biomarker for this compound sensitivity [4] [5].

Research Applications and Future Directions

The 3RCD structure and this compound continue to be valuable tools for several research applications:

  • Structure-Based Drug Design: The 3RCD structure enables rational design of novel HER2 inhibitors with improved potency and selectivity [1] [8] [2].
  • Biomarker Discovery: HER3 phosphorylation status and HER2/HER3 co-expression may serve as predictive biomarkers for patient stratification [4] [5].
  • Blood-Brain Barrier Penetration: this compound's ability to cross the blood-brain barrier makes it a promising candidate for treating HER2-positive brain metastases [6].
  • Natural Product Screening: The 3RCD structure has been used for virtual screening of natural product libraries to identify novel HER2 inhibitor scaffolds [7].

Recent studies have identified natural products like liquiritin and oroxin B as potential HER2 inhibitors through virtual screening approaches using the 3RCD structure, demonstrating the continued utility of this structural resource for drug discovery [7].

References

Application Note: Repurposing TAK-285 as an Antibacterial Agent Against Staphylococcus aureus

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

TAK-285 is a known investigational dual inhibitor of the human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR), originally developed for cancer therapy [1] [2] [3]. However, a 2024 study has revealed a promising new application for this compound: combating multidrug-resistant bacterial infections. This application note details the repurposing of this compound as an effective antibacterial agent against clinical isolates of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) and methicillin-sensitive S. aureus (MSSA) [4]. The compelling data demonstrates that this compound exerts its antibacterial effects primarily by targeting the integrity of the bacterial cell membrane and exhibits significant anti-biofilm activity, positioning it as a novel candidate in the fight against antimicrobial resistance (AMR) [4].

Mechanism of Action

Unlike its original function as a tyrosine kinase inhibitor, this compound's antibacterial activity stems from its ability to compromise the bacterial cell membrane. The proposed mechanism involves:

  • Membrane Permeability and Potential Disruption: Treatment with this compound increases the permeability of the S. aureus cell membrane and disrupts its membrane potential, leading to a loss of cellular integrity [4].
  • Targeting Membrane-Associated Proteins: Global proteomic analysis indicates that this compound treatment alters the expression of membrane-associated proteins in S. aureus, further confirming the cell membrane as its primary target [4].
  • Inhibition of Kinase Activity in Mammalian Cells: Originally, this compound was designed as a potent ATP-competitive inhibitor of HER2 and EGFR tyrosine kinases, with IC50 values of 17 nM and 23 nM, respectively [3]. This activity leads to the inhibition of downstream signaling pathways, such as Akt and MAPK phosphorylation, which are crucial for cell survival and proliferation [2] [3]. It is important to distinguish this original mammalian target from the newly discovered bacterial target.

The following diagram illustrates the primary antibacterial mechanism of this compound against S. aureus:

G TAK285 This compound Membrane Bacterial Cell Membrane TAK285->Membrane Targets Permeability Increased Membrane Permeability Membrane->Permeability Potential Disrupted Membrane Potential Membrane->Potential Proteomics Altered Membrane Protein Expression Membrane->Proteomics Outcome Bacterial Cell Death Permeability->Outcome Potential->Outcome Proteomics->Outcome

Efficacy Data

Antibacterial Activity

This compound demonstrates potent and consistent antibacterial activity across a range of clinical isolates.

  • Planktonic Cells: The compound completely inhibited the growth of planktonic cells at a concentration of 1 × MIC [4].
  • Intracellular Bacteria: At 2 × MIC, this compound showed a superior inhibitory effect on intracellular S. aureus SA113-GFP compared to linezolid, a standard antibiotic [4].

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against *S. aureus* [4]

Bacterial Strain Number of Isolates Tested MIC (μg/mL)
MRSA 17 13.7
MSSA 15 13.7
Anti-Biofilm Activity

A critical finding is this compound's effectiveness against bacterial biofilms, which are often resistant to conventional antibiotics.

  • Biofilm Formation: this compound inhibited biofilm formation at sub-MIC concentrations [4].
  • Mature Biofilms: The compound was able to eradicate mature biofilms and eliminate the bacteria residing within them, as confirmed by confocal laser scanning microscopy (CLSM) [4].

Table 2: Anti-Biofilm Activity of this compound against *S. aureus* [4]

Activity Type Effect Demonstrated Concentration Used
Inhibition of Formation Inhibition of biofilm formation Sub-MIC
Eradication of Mature Biofilm Disruption of pre-formed biofilm and killing of embedded bacteria Not Specified

Experimental Protocols

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

Principle: This broth microdilution method determines the lowest concentration of this compound that visibly inhibits the growth of S. aureus isolates [4].

Materials:

  • Compound: this compound (e.g., ApexBio, Catalog No. A8528) [3]. Prepare a stock solution in DMSO.
  • Bacterial Strains: Clinical or reference strains of MRSA and MSSA (e.g., 17 MRSA and 15 MSSA isolates) [4].
  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Equipment: Sterile 96-well microtiter plates, incubator.

Procedure:

  • Compound Dilution: Serially dilute this compound in CAMHB across the 96-well plate to achieve a final concentration range (e.g., 0.5 to 64 μg/mL). Include a growth control (CAMHB + bacteria) and a sterility control (CAMHB only).
  • Inoculum Preparation: Adjust bacterial suspensions from overnight cultures to a density of approximately 5 × 10^5 CFU/mL in CAMHB.
  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.
  • Incubation: Incub the plate at 37°C for 18-24 hours.
  • Result Interpretation: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol for Time-Kill Assay against Intracellular Bacteria

Principle: This assay evaluates the ability of this compound to kill bacteria that have been internalized by host cells [4].

Materials:

  • Cell Line: Appropriate mammalian cell line for infection (e.g., J774 macrophages or HeLa cells).
  • Bacterial Strain: S. aureus strain expressing a fluorescent marker (e.g., SA113-GFP) for easy quantification [4].
  • Antibiotics: this compound and a control antibiotic (e.g., linezolid).
  • Equipment: Cell culture plates, tissue culture incubator, fluorescent microscope or flow cytometer.

Procedure:

  • Cell Infection: Culture mammalian cells and infect them with the GFP-expressing S. aureus at a suitable multiplicity of infection (MOI). Allow invasion to occur.
  • Antibiotic Treatment: After infection and a period of gentamicin treatment to kill extracellular bacteria, add fresh medium containing this compound at the desired multiples of MIC (e.g., 2 × MIC). Include controls with linezolid and untreated cells.
  • Incubation: Incubate the cells for the designated time period (e.g., 24 hours).
  • Cell Lysis and Quantification: Lyse the mammalian cells and plate the lysates on agar plates to enumerate viable intracellular bacteria (CFU counts). Alternatively, fluorescence intensity can be measured.
  • Data Analysis: Compare the reduction in CFU or fluorescence in this compound-treated groups versus controls.
Protocol for Biofilm Eradication Assay

Principle: This protocol assesses the effect of this compound on pre-formed S. aureus biofilms using Confocal Laser Scanning Microscopy (CLSM) [4].

Materials:

  • Biofilm Growth Substrate: Glass-bottom dishes or flow cells.
  • Stains: Fluorescent viability stains (e.g., SYTO 9 and propidium iodide from a LIVE/DEAD BacLight kit).
  • Equipment: Confocal laser scanning microscope.

Procedure:

  • Biofilm Formation: Grow S. aureus biofilms on the substrate for 24-48 hours under appropriate conditions.
  • Compound Treatment: Expose the mature biofilms to this compound at the desired concentration for a set period (e.g., 24 hours).
  • Staining: Gently wash the biofilms to remove non-adherent cells and stain with the fluorescent viability kit according to the manufacturer's instructions.
  • Imaging and Analysis: Visualize the biofilms using CLSM. Live and dead cells will fluoresce different colors, allowing for qualitative and quantitative analysis of biofilm integrity and bacterial viability within the biofilm structure.

The workflow for the key experiments described above is summarized below:

G Start Experimental Workflow MIC MIC Determination Start->MIC Intracellular Intracellular Kill Assay Start->Intracellular Biofilm Biofilm Eradication Assay Start->Biofilm Step1 Broth Microdilution MIC->Step1 Step3 Infect Mammalian Cells Intracellular->Step3 Step6 Grow Mature Biofilm Biofilm->Step6 Step2 Visual Growth Assessment Step1->Step2 Step4 Treat with this compound Step3->Step4 Step5 Lyse Cells & Count CFU Step4->Step5 Step7 Treat with this compound Step6->Step7 Step8 Viability Staining & CLSM Step7->Step8

Discussion and Future Perspectives

The repurposing of this compound represents a novel strategy in the battle against multidrug-resistant S. aureus. Its unique mechanism of action, targeting the cell membrane, differentiates it from many conventional antibiotics and may help overcome existing resistance mechanisms [4]. The dual ability to kill both planktonic cells and persisters within biofilms is particularly valuable for treating chronic, device-related infections [4].

Future work should focus on:

  • In-depth Mechanistic Studies: Further elucidation of the precise molecular interactions between this compound and bacterial membrane components.
  • In Vivo Efficacy Models: Validation of these promising in vitro results in animal models of infection.
  • Combination Therapy: Exploring the potential for synergistic effects when this compound is used in conjunction with other antibiotics.
  • Safety and Pharmacokinetics: While a phase I clinical trial established a preliminary safety profile for this compound in cancer patients (with a maximum tolerated dose of 300 mg twice daily) [1], its safety and pharmacokinetics for treating bacterial infections would require dedicated evaluation.

References

Comprehensive Application Notes and Protocols: TAK-285 Synthesis and Derivatives Development

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction

The human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR) represent critically important tyrosine kinase targets in oncology drug discovery due to their overexpression in various cancers including breast, ovarian, colon, and prostate subtypes. [1] TAK-285 (formerly known as 34e) is a novel, potent dual HER2/EGFR inhibitor with demonstrated antitumor efficacy in preclinical models. [2] This pyrrolo[3,2-d]pyrimidine-derived small molecule exhibits IC₅₀ values of 17 nM against HER2 and 23 nM against EGFR, with >10-fold selectivity over HER4 and minimal activity against other kinases such as MEK1, c-Met, and Aurora B. [3] The clinical significance of this compound stems from its oral bioavailability (97.7% in rats, 72.2% in mice) and its ability to penetrate the blood-brain barrier, suggesting potential application for treating brain metastases. [3] [4]

These application notes provide detailed synthetic methodologies, biological evaluation protocols, and structural activity relationship insights for this compound and its emerging derivatives, offering researchers a comprehensive resource for advancing this promising class of kinase inhibitors.

Synthetic Protocols

Synthesis of this compound Core Structure

The original synthesis of this compound as reported by Ishikawa et al. utilizes a pyrrolo[3,2-d]pyrimidine scaffold functionalized with key pharmacophoric elements: [2]

  • Materials: 2-nitroimidazole, 1,n-dibromoalkanes, 2-chloro-1-fluoro-4-nitrobenzene, 3,4-dichlorophenol or 3-chloro-4-(3-(trifluoromethyl)phenoxy)aniline, 4-chloro-7-methoxyquinazolin-6-yl acetate, potassium carbonate (K₂CO₃), dimethylformamide (DMF), acetonitrile, methanol, 10% platinum on carbon, hydrogen gas, 28% aqueous ammonia.

  • Procedure:

    • N-alkylation of 2-nitroimidazole: React 2-nitroimidazole (1) with different 1,n-dibromoalkanes in DMF solvent with K₂CO₃ at 60°C to produce intermediates 2a-d. [1]
    • Aniline intermediate preparation: React 2-chloro-1-fluoro-4-nitrobenzene (3) with 3,4-dichlorophenol in presence of K₂CO₃ in acetonitrile at 85°C for 3 hours to afford 1,2-dichloro-4-(2-chloro-4-nitrophenoxy)benzene (4). Reduce the nitro group of intermediate 4 using 10% platinum on carbon and H₂ gas at room temperature to yield 3-chloro-4-(3,4-dichlorophenoxy)aniline (5). [1]
    • Quinazoline core formation: React 4-chloro-7-methoxyquinazolin-6-yl acetate (6) with aniline reagents (5 or commercial 3-chloro-4-(3-(trifluoromethyl)phenoxy)aniline) to form intermediates 7a and 7b. [1]
    • Hydrolysis: Hydrolyze the acetate group of compounds 7a and 7b using 28% aqueous ammonia in methanol solvent to produce intermediates 8a and 8b. [1]
    • Final coupling: React the free phenolic group in compounds 8a and 8b with imidazoles 2a-d in DMF solvent with K₂CO₃ at 80°C to generate final this compound derivatives (9a-h). [1]
  • Purification and Characterization: Purify via flash chromatography. Characterize using ¹H NMR, ¹³C NMR, and HRMS. Verify purity >95% by HPLC. Key NMR signals: methoxy group singlet at 3.95-3.92 ppm; C2 position proton of quinazoline scaffold at 8.54-8.51 ppm. [1]

Recent Advances in Derivative Synthesis

Recent synthetic approaches have focused on structural modifications to enhance potency and selectivity:

  • Nitroimidazole-containing derivatives: A 2023 study developed this compound derivatives incorporating 6-(nitroimidazole-1H-alkyloxyl) moieties with varying alkyl linker lengths (n=2-5) to improve dual EGFR/HER2 inhibition and antiproliferative activity against prostate carcinoma. [1]

  • Pyrimido[4,5-b]azepine scaffold: Exploration of 7,6-fused bicyclic systems as alternative hinge binders demonstrated maintained kinase inhibition with potential for additional hydrogen bonding interactions. [5]

  • Hybrid thiazole-pyrazoline derivatives: Rational design combining thiazole and pyrazoline fragments has yielded potent dual inhibitors with IC₅₀ values reaching 0.009 μM for EGFR and 0.013 μM for HER2. [6]

Table 1: Yield Ranges for this compound Derivatives (9a-h) [1]

Compound Yield (%) Aniline Moisty Linker Length
9a 75.2 3,4-dichlorophenoxy n=2
9b 53.4 3,4-dichlorophenoxy n=3
9c 69.3 3,4-dichlorophenoxy n=4
9d 56.0 3,4-dichlorophenoxy n=5
9e 71.8 3-(trifluoromethyl)phenoxy n=2
9f 38.3 3-(trifluoromethyl)phenoxy n=3
9g 48.7 3-(trifluoromethyl)phenoxy n=4
9h 62.0 3-(trifluoromethyl)phenoxy n=5

Kinase Inhibition Evaluation

Biochemical Kinase Assay Protocol
  • Equipment and Reagents: Purified HER2 cytoplasmic domain (amino acids 676-1255) or EGFR cytoplasmic domain (amino acids 669-1210), [γ-³²P]ATP, poly(Glu)-Tyr (4:1) substrate, trichloroacetic acid, phosphoric acid, MicroScint-0 scintillation fluid, TopCount scintillation counter. [3]

  • Procedure:

    • Prepare kinase reaction mixture containing 50 mM Tris-HCl (pH 7.5), 5 mM MnCl₂, 0.01% Tween 20, 2 mM DTT, 0.9 μCi [γ-³²P]ATP per reaction, 50 μM ATP, 5 μg/mL poly(Glu)-Tyr substrate, and purified kinase domain (0.25 μg/mL). [3]
    • Pre-incubate test compounds at increasing concentrations with enzyme for 5 minutes at room temperature.
    • Initiate kinase reaction by adding ATP.
    • Incubate for 10 minutes at room temperature.
    • Terminate reaction by adding 10% trichloroacetic acid.
    • Filter γ-³²P phosphorylated proteins and wash with 3% phosphoric acid to remove unincorporated [γ-³²P]ATP.
    • Measure radioactivity using scintillation counter.
    • Calculate IC₅₀ values by nonlinear regression analysis of percent inhibition. [3]
Structure-Activity Relationship Findings

Recent SAR studies have identified key structural determinants for potent dual inhibition:

  • Aniline moiety optimization: Derivatives incorporating 3-chloro-4-(3-(trifluoromethyl)phenoxy)aniline (9e-h) demonstrated superior EGFR inhibition (96.75-99.33%) compared to 3-chloro-4-(3,4-dichlorophenoxy)aniline derivatives (9a-d, 88.90-94.25%). [1]

  • Linker length effects: Alkyl linkers of varying lengths (n=2-5) between quinazoline and nitroimidazole moieties influence potency, with compound 9f (n=3) exhibiting exceptional activity (IC₅₀ = 2.3 nM against EGFR). [1]

  • Hinge binding modifications: Pyrimido[4,5-b]azepine scaffolds maintain potency while enabling additional hydrogen bonding with Met801 (HER2)/Met793 (EGFR) in the hinge region. [5]

Table 2: Kinase Inhibitory Activity of Selected this compound Derivatives [1] [3]

Compound EGFR IC₅₀ (nM) HER2 IC₅₀ (nM) Selectivity Profile
This compound 23 17 >10-fold selective vs HER4 [3]
9f 2.3 234 38-fold more potent than staurosporine over EGFR [1]
6e (thiazole-pyrazoline) 9 13 Potent dual inhibition [6]
6k (thiazole-pyrazoline) 51 27 Balanced dual activity [6]

Cellular Activity Assessment

Anti-proliferative Screening Protocol
  • Cell Lines:

    • HER2-overexpressing models: BT-474 (breast cancer), SK-BR-3 (breast cancer), 4-1ST (gastric cancer)
    • Prostate carcinoma models: PC3, 22RV1
    • Normal cells: MCF-10 (breast epithelial) for selectivity assessment [1] [3] [6]
  • Procedure:

    • Maintain cells in appropriate media (RPMI 1640 or DMEM) supplemented with 10% FBS at 37°C in 5% CO₂.
    • Seed cells in 96-well plates at optimized densities (e.g., 3,000-5,000 cells/well for cancer lines).
    • After 24 hours, treat with test compounds dissolved in DMSO (final concentration ≤0.1%) across a concentration range (typically 0.001-100 μM).
    • Incubate for 72-120 hours (5 days for slow-growing lines like BT-474).
    • Assess viability using MTT assay: add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (0.5 mg/mL final concentration) and incubate 2-4 hours at 37°C.
    • Dissolve formazan crystals with DMSO or acidified SDS solution.
    • Measure absorbance at 570 nm with reference at 630-650 nm.
    • Calculate IC₅₀ values from dose-response curves using nonlinear regression. [1] [3] [6]
Apoptosis and Cell Cycle Analysis
  • Materials: Propidium iodide (PI), Annexin V-FITC, RNase A, binding buffer, flow cytometer.

  • Procedure for Cell Cycle Analysis:

    • Treat cells with IC₅₀ and IC₉₀ concentrations of test compounds for 24-48 hours.
    • Harvest cells by trypsinization, wash with PBS.
    • Fix in 70% ethanol at -20°C for ≥2 hours.
    • Wash with PBS, treat with RNase A (100 μg/mL) for 30 minutes at 37°C.
    • Stain with PI (50 μg/mL) for 30 minutes in dark.
    • Analyze DNA content by flow cytometry (≥10,000 events per sample).
    • Determine percentage of cells in G0/G1, S, and G2/M phases using appropriate software. [1]
  • Procedure for Apoptosis Assay:

    • Treat cells as above, harvest by gentle trypsinization.
    • Wash with cold PBS and resuspend in binding buffer.
    • Stain with Annexin V-FITC and PI (or 7-AAD) according to manufacturer's protocol.
    • Incubate 15 minutes in dark at room temperature.
    • Analyze by flow cytometry within 1 hour.
    • Quantify viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) populations. [1]
Key Cellular Findings

Recent studies with this compound derivatives have revealed:

  • Potent anti-proliferative activity: Compounds 9a-h exhibited IC₅₀ values of 1.0-7.3 nM and 0.8-2.8 nM against PC3 and 22RV1 prostate carcinoma cells, respectively. [1]
  • HER2/HER3 dependency: Sensitivity to this compound correlates with HER2 or HER3 expression, with phospho-HER3 serving as a potential predictive biomarker. [4]
  • Apoptotic induction: Derivative 9f demonstrated significant apoptotic induction and cell cycle arrest in prostate carcinoma models. [1]

In Vivo Evaluation

Xenograft Model Protocol
  • Animal Models: Female BALB/c nu/nu mice bearing BT-474 (HER2-overexpressing breast cancer) or 4-1ST (gastric cancer) xenografts; female nude rats (F344/N Jcl-rnu) bearing 4-1ST xenografts. [3]

  • Procedure:

    • Implant cancer cells (5-10 × 10⁶) subcutaneously into flanks of immunodeficient mice.
    • Randomize animals into treatment groups (n=6-10) when tumors reach 100-200 mm³.
    • Administer test compounds: this compound formulated in 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O at 2.5 mg/mL for clear solution or in corn oil at 0.625 mg/mL. [3]
    • Dose orally at 50-100 mg/kg twice daily for 14-28 days.
    • Monitor tumor dimensions 2-3 times weekly using calipers; calculate volume as (length × width²)/2.
    • Record body weight as toxicity indicator.
    • Calculate tumor growth inhibition as T/C % = (median tumor volume of treated group / median tumor volume of control group) × 100%. [3]
Pharmacokinetic Studies
  • Procedure:
    • Administer single oral dose (50 mg/kg) of this compound to rats or mice.
    • Collect blood samples at predetermined time points (0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
    • Separate plasma by centrifugation and analyze drug concentrations using LC-MS/MS.
    • Determine pharmacokinetic parameters: Cₘₐₓ, Tₘₐₓ, AUC, half-life, and oral bioavailability. [3]
    • For brain penetration assessment: collect brain tissues at selected time points, homogenize in buffer, extract and analyze drug levels. Calculate brain-to-plasma ratio. [3]
Key In Vivo Findings
  • Efficacy: this compound at 100 mg/kg twice daily showed significant antitumor efficacy in BT-474 xenografts (T/C = 29%) without body weight loss. [3]
  • Dose-dependent inhibition: In 4-1ST gastric cancer models, this compound exhibited T/C of 44% and 11% at 50 and 100 mg/kg respectively in mice, and induced tumor regression at higher doses (25-50 mg/kg) in rats. [3]
  • Brain penetration: this compound achieves pharmacologically active unbound concentrations in rat brain (approximately 20% of free plasma levels). [3]

Structural Biology and Computational Studies

Molecular Docking Protocol
  • Software: Schrödinger Suite (Maestro), including Protein Preparation Wizard, LigPrep, Glide docking, QikProp. [7]
  • Protein Preparation:
    • Obtain HER2 crystal structure (PDB ID: 3RCD) complexed with this compound. [2]
    • Preprocess protein: remove waters beyond 5Å from active site, add hydrogens, optimize hydrogen bonds.
    • Restrained minimization using OPLS3 force field with RMSD cutoff of 0.3Å. [7]
  • Ligand Preparation:
    • Prepare 3D structures using LigPrep with OPLS4 force field.
    • Generate ionization states at pH 7.0±0.5 using Epik.
    • Generate stereoisomers and tautomers through conformational sampling. [7]
  • Docking:
    • Define receptor grid (20×20×20Å) around co-crystallized ligand centroid.
    • Perform high-throughput virtual screening (HTVS) followed by standard precision (SP) and extra precision (XP) docking.
    • Analyze binding poses and interactions. [7]
Key Structural Insights
  • Binding mode: this compound binds to the inactive conformation of EGFR/HER2, with the pyrrolo[3,2-d]pyrimidine core forming hydrogen bonds to the hinge region, and the phenoxy anilino group extending into a hydrophobic back pocket. [2]
  • Critical interactions:
    • Hydrogen bonds between pyrimidine N1 and Met801 amide NH (HER2)
    • Hydrogen bond between pyrrole NH and Met801 carbonyl oxygen
    • Hydrophobic interactions with Val734, Leu785, Leu796
    • Solvent exposure of the C6 substituent [5] [2]

The following diagram illustrates the key signaling pathway targeted by this compound and its derivatives:

G HER2_EGFR HER2/EGFR Overexpression Dimerization Receptor Dimerization HER2_EGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Downstream Signaling Activation Autophosphorylation->Downstream PI3K_Akt PI3K/Akt Pathway Downstream->PI3K_Akt CellProcesses Cell Proliferation Survival Migration PI3K_Akt->CellProcesses TAK285 This compound Inhibition TAK285->HER2_EGFR

Diagram 1: HER2/EGFR Signaling Pathway and this compound Inhibition Mechanism. This compound inhibits the initial steps of HER2/EGFR signaling cascade by targeting receptor tyrosine kinase activity, thereby preventing downstream PI3K/Akt pathway activation and subsequent cancer-promoting cellular processes.

Summary and Future Directions

The development of this compound and its derivatives represents a continuing advancement in dual HER2/EGFR kinase inhibition. Recent research has yielded compounds with significantly improved potency, such as derivative 9f exhibiting IC₅₀ of 2.3 nM against EGFR - approximately 10-fold more potent than the original this compound. [1] Structural innovations including novel pyrimido[4,5-b]azepine scaffolds [5] and hybrid thiazole-pyrazoline frameworks [6] have expanded the chemical space for optimization.

Future development should focus on addressing drug resistance mechanisms, enhancing brain penetration for CNS metastases, and improving selectivity profiles to reduce off-target effects. The integration of computational approaches with robust synthetic and biological evaluation protocols will accelerate the discovery of next-generation derivatives. Furthermore, biomarker-driven patient stratification strategies using phospho-HER3 levels [4] may enhance clinical translation success.

These application notes provide comprehensive methodologies to support ongoing research efforts in this therapeutically important area of kinase drug discovery.

References

TAK-285 blood-brain barrier penetration optimization

Author: Smolecule Technical Support Team. Date: February 2026

TAK-285 Technical Profile

Table 1: Key Molecular and Preclinical Characteristics of this compound [1] [2]

Characteristic Detail
Molecular Target Dual inhibitor of EGFR/HER2 (HER1/HER2)
IC₅₀ for HER2 17 nM
IC₅₀ for EGFR 23 nM
Key Advantage Not a substrate for Pgp efflux pump; penetrates the blood-brain barrier (BBB)
Primary Mechanism Binds inactive conformation of EGFR/HER2, inhibiting tyrosine kinase autophosphorylation and downstream signaling (Akt, MAPK) [1].
In Vivo Efficacy Significant tumor growth inhibition in HER2+ BT-474 breast cancer and 4-1ST gastric cancer mouse xenograft models [2].
BBB Penetration (Rat) Brain-to-plasma AUC ratio significantly higher than lapatinib or neratinib; ~20% of free plasma levels reach the brain in pharmacologically active form [3] [2].

Experimental Workflow for BBB Penetration Assessment

This workflow outlines the key experiments from the literature for evaluating the CNS penetration of this compound [1] [3] [2].

G Start Start: Assess BBB Penetration InVitro In Vitro Caco-2 Model Start->InVitro InVivo In Vivo Rat Model InVitro->InVivo High permeability Not a Pgp substrate Efficacy Brain Metastasis Model (BTLUC) InVivo->Efficacy High brain-to-plasma AUC ratio Result Result: Confirmed CNS Penetration & Efficacy Efficacy->Result

Frequently Asked Questions & Troubleshooting

Q1: Our in vitro cell-based assay shows weak inhibition of HER2/EGFR phosphorylation by this compound. What could be the cause?

  • A: Consider these potential issues and solutions:
    • Cell Line Model: Verify that your cell line (e.g., BT-474, NCI-N87) overexpresses HER2 or EGFR [1] [2]. This compound's activity is most potent in such models.
    • Solvent and Concentration: Ensure this compound is dissolved in DMSO and that the final concentration in your assay is appropriate (GI₅₀ in BT-474 cells is ~17 nM) [2]. Perform a dose-response curve to confirm potency.
    • Assay Conditions: Follow the referenced kinase assay protocol: use 50 μM ATP in 50 mM Tris-HCl buffer with 5 mM MnCl₂, and pre-incubate the inhibitor with the enzyme for 5 minutes before starting the reaction with ATP [2].

Q2: We are not observing significant efficacy of this compound in our in vivo model of brain metastasis. How can we troubleshoot this?

  • A: The key is to confirm that the compound is successfully reaching the brain tissue.
    • Dosing Regimen: The established effective dose in mouse xenograft models is 100 mg/kg, administered orally twice daily [2]. Confirm your dosing schedule and compound bioavailability.
    • Model Validation: The preclinical data for brain efficacy comes from a model using direct intracranial injection of BT-474-derived luciferase-expressing cells (BTLUC) [1]. The integrity of your own model system should be validated.
    • Measure Brain Penetration Directly: To conclusively answer this, conduct a pharmacokinetic study in rats with an intact BBB. Measure the concentration of this compound in both plasma and brain tissue over time to calculate the brain-to-plasma AUC ratio, which has been shown to be favorable for this compound [3].

Q3: How does this compound compare to lapatinib for targeting CNS metastases?

  • A: this compound holds a distinct pharmacological advantage over lapatinib in this context, as summarized in the table below.

Table 2: this compound vs. Lapatinib for CNS Application [1] [3]

Feature This compound Lapatinib
Pgp Substrate No Yes
BBB Penetration High (not pumped out by Pgp) Low (actively effluxed by Pgp)
Efflux in Caco-2 Not affected Significantly affected
Anti-tumor Activity Effective against subcutaneous and intracranial tumors [1] Limited efficacy against intracranial tumors
Proposed Use A candidate for treating established brain metastases Primarily for systemic disease

Q4: Are there any recent developments or novel derivatives of this compound?

  • A: Yes, research is ongoing to develop more potent derivatives. A 2023 study reported new this compound derivatives incorporating 2-nitroimidazole moieties. One compound, 9f, showed significantly improved potency with an IC₅₀ of 2.3 nM over EGFR (10-fold more potent than this compound) and also exhibited strong anti-proliferative activity against prostate carcinoma cell lines [4]. This indicates the continued evolution of this chemical scaffold.

This compound Signaling Pathway and Mechanism

The following diagram illustrates the mechanism of action of this compound and its downstream effects, providing a visual for experimental planning and hypothesis generation.

G EGFR_HER2 EGFR/HER2 Dimer Phosphorylation Autophosphorylation EGFR_HER2->Phosphorylation TAK285 This compound Inhibition Inhibition TAK285->Inhibition Downstream Downstream Signaling (PI3K/Akt, MAPK) Phosphorylation->Downstream CellProcesses Cell Proliferation & Survival Downstream->CellProcesses Inhibition->Phosphorylation

References

TAK-285 clinical trial maximum tolerated dose

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Data Summary

Trial Parameter Japanese Patient Study (2012) [1] [2] International Patient Study (2013) [3]
Maximum Tolerated Dose (MTD) 300 mg, twice daily (b.i.d.) 400 mg, twice daily (b.i.d.)
Recommended Phase 2 Dose (RP2D) Not explicitly stated (MTD used for repeated administration) 400 mg, twice daily (b.i.d.)

| Dose-Limiting Toxicities (DLTs) | Grade 3 increased aminotransferases Grade 3 decreased appetite | Diarrhea Hypokalemia Fatigue | | Pharmacokinetics | Rapid absorption; dose-proportional exposure up to 300 mg b.i.d. | Fast absorption (Tmax 2-3 h); half-life ~9 h | | Efficacy Observation | One partial response in a patient with parotid cancer | Best response was stable disease in 13 patients |

Detailed Trial Protocols & Findings

  • Trial Designs & Patient Eligibility: Both studies were Phase I, open-label, dose-escalation trials in patients with advanced solid tumors [1] [3].

    • The Japanese study used a design where patients received a single dose followed by observation, then weekly dosing for 3 weeks followed by 1 week off in a 4-week cycle [1].
    • The international study initially used a 21-days-on/7-days-off schedule in early cohorts but moved to continuous daily dosing in later cohorts [3].
    • Key eligibility criteria included an ECOG performance status of 0-2 and adequate bone marrow, hepatic, and renal function [3].
  • Dose Escalation & MTD Determination: The MTD was identified using standard methods.

    • In the Japanese trial, the dose was escalated from 50 mg once daily up to 400 mg twice daily. The MTD of 300 mg b.i.d. was declared after 2 of 3 patients in the 400 mg b.i.d. group experienced DLTs [1].
    • In the international trial, doses were escalated from 50 mg daily to 500 mg twice daily. The MTD and RP2D of 400 mg b.i.d. were established as this was the highest dose level below which 2 or more patients experienced DLTs [3].
  • Safety & Pharmacokinetic Assessments: The trials employed comprehensive safety evaluations.

    • Safety was assessed via physical exams, vital signs, ECGs, clinical lab tests (including liver enzymes), and monitoring of Adverse Events (AEs) graded by NCI CTCAE criteria [1] [3].
    • Pharmacokinetic (PK) analysis involved collecting plasma and urine samples at predetermined time points after dosing. Concentrations of TAK-285 and its metabolite were determined using validated liquid chromatography tandem mass spectrometry (LC-MS/MS) methods [1].

The following diagram illustrates the logical pathway from dose administration through to the final determination of the Maximum Tolerated Dose, which underpins the clinical trial process.

G Start Oral Administration of this compound PK Pharmacokinetic (PK) Analysis Start->PK Dose Escalation Safety Safety & Toxicity Monitoring PK->Safety Plasma/Urine Data DLT Dose-Limiting Toxicity (DLT) Assessment Safety->DLT AE Grading (NCI CTCAE) MTD MTD Determination DLT->MTD Statistical Rules

Key Considerations for Researchers

  • Tolerability: this compound was generally well-tolerated at the identified MTDs. The most common DLTs involved gastrointestinal symptoms (diarrhea, decreased appetite), liver enzyme elevations, and fatigue [1] [3].
  • Brain Penetration: Preclinical and clinical data indicated that this compound can cross the blood-brain barrier. However, in the international trial, the steady-state, unbound concentration in the cerebrospinal fluid at the 400 mg b.i.d. dose was found to be below the IC50 level needed for target inhibition [3] [4].
  • Mechanism of Action: this compound is a potent and selective dual inhibitor of HER2 and EGFR. It binds to the ATP-binding pocket of these kinases, preventing autophosphorylation and subsequent activation of downstream signaling pathways like PI3K/AKT and MAPK/ERK, which are crucial for cell proliferation and survival [1] [5] [6].

References

TAK-285 dose-limiting toxicities management

Author: Smolecule Technical Support Team. Date: February 2026

Dose-Limiting Toxicities and Management

The table below summarizes the key DLTs and management guidance from phase I clinical trials.

Dose-Limiting Toxicity (DLT) Observed Grade Recommended Management & Dose Adjustment
Diarrhea [1] Grade 3 [1] Monitor and provide supportive care. Dose reduction may be necessary.
Hepatotoxicity (Transaminase Increase) [2] Grade 3 [2] Monitor liver function closely. The MTD was defined partly by this toxicity.
Hypokalemia [1] Grade 3 [1] Monitor electrolytes and provide supplementation as needed.
Fatigue [1] Grade 3 [1] Supportive care; assess for other contributing factors.
Decreased Appetite [2] Grade 3 [2] Nutritional support and monitoring.

The Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D) were determined based on these DLTs:

  • 400 mg twice daily was identified as the MTD/RP2D in a global study [1].
  • 300 mg twice daily was determined to be the MTD in a Japanese study, where DLTs included increased aminotransferases and decreased appetite [2].

Experimental Protocols for Key Assays

For researchers investigating TAK-285, here are standardized protocols for core preclinical assays based on published methods.

Kinase Inhibition Assay

This protocol measures the direct inhibition of EGFR and HER2 kinase activity by this compound [3].

  • Objective: To determine the IC₅₀ of this compound against purified EGFR and HER2 kinases.
  • Reagents:
    • Purified cytoplasmic domains of human HER2 (aa 676-1255) and EGFR (aa 669-1210).
    • [γ-³²P]ATP.
    • Poly(Glu)-Tyr (4:1) peptide substrate.
    • This compound (serial dilutions in DMSO).
  • Procedure:
    • Incubation: In a 96-well plate, incubate each purified kinase (0.25 µg/mL) with increasing concentrations of this compound for 5 minutes at room temperature in a reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MnCl₂, 0.01% Tween 20, 2 mM DTT).
    • Reaction Initiation: Start the kinase reaction by adding a mixture of 50 µM ATP and 0.9 µCi [γ-³²P]ATP per reaction.
    • Termination: After 10 minutes at room temperature, stop the reaction by adding trichloroacetic acid (10% final concentration).
    • Detection: Filter the γ-³²P phosphorylated proteins and wash away unincorporated [γ-³²P]ATP. Quantify the radioactivity using a scintillation counter.
    • Analysis: Calculate IC₅₀ values by nonlinear regression analysis of the percent inhibition at each concentration.
Cell Proliferation Assay

This protocol evaluates the anti-proliferative effect of this compound on cancer cell lines [3] [4].

  • Objective: To determine the GI₅₀ (50% growth inhibition) of this compound in cell-based models.
  • Reagents:
    • HER2-overexpressing cell line (e.g., BT-474 human breast cancer cells).
    • This compound (serial dilutions in DMSO).
    • Standard cell culture media and reagents.
  • Procedure:
    • Cell Seeding: Plate cells in multi-well plates at an appropriate density.
    • Dosing: Continuously treat cells with various concentrations of this compound for 5 days [3].
    • Quantification: After the incubation period, count the live cell numbers using an automated particle analyzer or a standard viability assay (e.g., MTT).
    • Analysis: Calculate GI₅₀ values by plotting the percentage of live cells against the log of the inhibitor concentration.

This compound Mechanism and Research Context

The following diagram illustrates the molecular mechanism of this compound and the downstream signaling it inhibits, which provides the rationale for its efficacy and the basis for pharmacodynamic assays.

References

Quantitative Data Summary: TAK-285 CNS Penetration

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates key pharmacokinetic and efficacy data for TAK-285 from preclinical and clinical studies.

Study Model / Population Dose Key CNS Penetration Metric Result & Clinical Relevance Source
Rat (in vivo) 75 mg/kg, p.o. Brain-to-Blood Ratio (unbound, AUC) 0.24 [1]
Rat (in vivo) 75 mg/kg, p.o. Brain-to-Blood Ratio (unbound, Cmax) 0.18 [1]
Human (Phase 1 Trial) 400 mg BID (RP2D) Avg. Unbound CSF Concentration (Geometric Mean) 1.54 ng/mL (Range: 0.51 - 4.27 ng/mL; n=5) [2]
Human (Phase 1 Trial) N/A IC50 for HER2 Kinase Inhibition (In vitro) 9.3 ng/mL [2]
Human (Phase 1 Trial) 400 mg BID (RP2D) Plasma Half-Life ~9 hours [2]

Interpretation of Clinical Data: In the phase 1 trial, the steady-state, unbound concentration of this compound in the human cerebrospinal fluid (CSF) was below the pre-clinical 50% inhibitory concentration (IC50) of 9.3 ng/mL required for target inhibition [2]. This suggests that while this compound distributes into the CNS, the achieved free concentration at the maximum tolerated dose may be insufficient for robust biological activity against HER2 in this compartment.


Detailed Experimental Protocols

Here are the methodologies for key experiments used to determine the CNS penetration of this compound.

In Vivo Microdialysis for Unbound Brain Concentration (Rat)

This protocol, adapted from Erdo et al. (2012), details the measurement of unbound this compound in the brain extracellular fluid [1].

  • Objective: To verify the presence and concentration of the unbound (pharmacologically active) fraction of this compound in the rat brain after oral administration.
  • Key Materials:
    • Animals: Laboratory rats.
    • Compound: this compound suspended in a suitable vehicle (e.g., 0.5% methylcellulose).
    • Equipment: Microdialysis system (pump, probes, fraction collector), LC-MS/MS for bioanalysis.
  • Critical Methodological Steps & Troubleshooting:
    • Probe Implantation: Stereotactically implant a microdialysis guide cannula into the target brain region (e.g., striatum or cortex). Allow animals to recover for at least 24 hours.
    • Perfusion Fluid Optimization (Critical Step): this compound has shown strong adsorption to microdialysis tubing.
      • Initial Problem: Using standard perfusion fluids (e.g., artificial CSF) resulted in non-detectable levels of this compound.
      • Solution: Modify the perfusion fluid by adding 4% (w/v) Bovine Serum Albumin (BSA) and reduce the perfusion flow rate to 0.5 μL/min. This drastically improved the relative recovery from 1.6% to 47% [1].
    • Dosing and Sampling: On the experimental day, insert the microdialysis probe. Administer this compound orally (e.g., 75 mg/kg). Collect simultaneous dialysate samples from the brain and blood at regular intervals over 24-28 hours.
    • Bioanalysis: Analyze dialysate and total plasma concentrations using a validated LC-MS/MS method.
  • Data Analysis: Calculate the Area Under the Curve (AUC) for unbound drug in brain and blood. The brain-to-blood ratio is calculated as AUC_brain, unbound / AUC_blood, unbound.
CSF Collection in a Clinical Phase 1 Trial

This protocol is derived from the phase 1 study by Kavanagh et al. (2013) [2].

  • Objective: To determine the concentration of this compound in human cerebrospinal fluid at pharmacokinetic steady-state.
  • Patient Population: Patients with advanced solid tumors enrolled in the "Recommended Phase 2 Dose" (RP2D) expansion cohort. Key exclusion criteria included current CNS metastases to ensure an intact blood-brain barrier [2].
  • Methodological Steps:
    • Dosing: Patients received this compound orally at the RP2D of 400 mg twice daily.
    • Timing of CSF Collection: A single lumbar puncture was performed to collect CSF samples at pharmacokinetic steady-state (achieved with repeated dosing).
    • Sample Analysis: Total this compound concentration in CSF was quantified. The unbound (free) concentration was estimated, as this is the fraction responsible for pharmacological activity.

Mechanism of Action & Determinants of Sensitivity

This compound is a novel, investigational, small-molecule dual inhibitor of the HER2 (ErbB2) and EGFR (ErbB1) receptor tyrosine kinases [3] [4]. Its potential to treat brain metastases is linked to its ability to bypass key efflux transporters at the blood-brain barrier.

G TAK285 This compound (Oral) BBB Blood-Brain Barrier (BBB) TAK285->BBB Systemic Absorption Pgp P-glycoprotein (Pgp) Efflux Pump BBB->Pgp Other TKIs (e.g., Lapatinib) are substrates Brain Brain/CSF High Unbound Concentration BBB->Brain Passive Diffusion Pgp->TAK285 Not a substrate Bypasses efflux HER2_EGFR Inhibits HER2 & EGFR Kinase Activity Brain->HER2_EGFR CellGrowth Inhibition of Cancer Cell Growth HER2_EGFR->CellGrowth

Key Determinants of Cellular Sensitivity: Research indicates that sensitivity to this compound is not uniform across cell lines. The following pathway determines whether a cancer cell is likely to respond:

G HighExpr High HER2/HER3 Expression pHER3 High HER3 Phosphorylation HighExpr->pHER3 TAK285 This compound Treatment pHER3->TAK285 Inhibit Reduces HER3 Phosphorylation TAK285->Inhibit GrowthInhibit Sensitive: Strong Growth Inhibition Inhibit->GrowthInhibit

Studies show that cancer cell growth in this compound-sensitive cells is cooperatively regulated by HER2 and HER3. HER3, though kinase-dead, is trans-phosphorylated by HER2. The level of phosphorylated HER3 (pHER3) may serve as a predictive biomarker for this compound sensitivity [5].


Frequently Asked Questions (FAQs)

Q1: Why is this compound considered to have better brain penetration than lapatinib? A1: The primary reason is their differential interaction with efflux transporters. Lapatinib is a known substrate for P-glycoprotein (Pgp), which actively pumps it out of the brain. In contrast, This compound is not a substrate for Pgp, allowing it to achieve higher unbound concentrations in the brain and CSF [4] [6]. Preclinical models show this compound has a superior brain-to-plasma AUC ratio compared to lapatinib and neratinib [7].

Q2: The CSF concentration in humans was below the IC50. Does this mean this compound is ineffective against brain metastases? A2: Not necessarily. The IC50 value is derived from in vitro cell-free or cell-based assays, and the in vivo situation is more complex. The confirmed presence of unbound drug in the CNS is a critical first step. Furthermore, in preclinical models with compromised BBB (more representative of established brain metastases), the penetration and efficacy might be higher. The phase 1 trial concluded that while the free concentration was below the level for relevant target inhibition in patients with an intact BBB, the drug was generally well-tolerated, warranting further study [2].

Q3: What is the most critical technical consideration when measuring unbound this compound via microdialysis? A3: The most critical factor is preventing adsorptive loss. This compound strongly adsorbs to the tubing of standard microdialysis systems. To mitigate this, you must modify the perfusion fluid by adding 4% BSA and reduce the perfusion flow rate to 0.5 μL/min. Failure to do so will result in non-detectable levels and a falsely low recovery rate [1].

References

TAK-285 pharmacological activity in CNS

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the core mechanism of action of TAK-285? this compound is a novel, investigational, small-molecule dual inhibitor of the Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR) [1] [2]. It potently inhibits their tyrosine kinase activity by binding to the ATP-binding site, thereby blocking the downstream signaling pathways that drive cell proliferation and survival [3] [2].

  • What gives this compound an potential advantage in treating CNS metastases? The key potential advantage is its ability to penetrate the blood-brain barrier (BBB) more effectively than some other HER2/EGFR inhibitors, like lapatinib. Preclinical studies indicate that this compound is not a substrate for the P-glycoprotein (Pgp) efflux pump [1] [4] [5]. This pump actively removes many drugs from the CNS, and not being its substrate allows this compound to achieve higher concentrations in the brain [1].

  • What is the evidence for this compound's activity in the brain? Evidence comes from multiple studies:

    • In vivo models: In a mouse model of HER2-positive breast cancer brain metastasis, this compound showed greater inhibition of brain tumor growth compared to lapatinib [1] [5].
    • Preclinical PK: Studies in rats verified that the unbound (pharmacologically active) fraction of this compound penetrates the brain, reaching concentrations of approximately 20% of the free plasma level [6] [3].
    • Human data: A Phase 1 study confirmed that this compound distributes into the human cerebrospinal fluid (CSF) [7].
  • What was the outcome of clinical trials for this compound? Phase I studies established a maximum tolerated dose (MTD) of 300 mg to 400 mg twice daily and found the drug to be generally well-tolerated [7] [2]. While the study confirmed CSF penetration, the steady-state average unbound concentration in human CSF at the recommended dose was below the IC50 value for inhibiting HER2 in cellular assays [7]. The best observed clinical response was stable disease [7].

Quantitative Data Summary

Kinase Inhibition Profile and CNS Penetration Comparison
Parameter This compound Lapatinib Neratinib
IC50 for HER2 17 nM [3] Information missing Information missing
IC50 for EGFR 23 nM [3] Information missing Information missing
Pgp Substrate No [1] [4] [5] Yes (known substrate) [1] Yes (identified as substrate) [4]
Brain-to-Plasma AUC Ratio (in rats) Higher [4] Lower [4] Lower [4]
Caco-2 Permeability High, not affected by efflux pumps [4] Lower, affected by efflux pumps [4] Lower, affected by efflux pumps [4]
Clinical Pharmacokinetics and CNS Exposure
Parameter Value Context / Implication
Recommended Phase 2 Dose (RP2D) 400 mg twice daily [7] Established in a global Phase 1 study.
Half-life ~9 hours [7] Supports a twice-daily dosing regimen.
Time to Maximum Concentration (Tmax) 2-3 hours [7] Indicates fast absorption after oral administration.
Unbound CSF Concentration at RP2D 1.54 ng/mL (geom. mean) [7] This concentration was below the IC50 for target inhibition in cells (9.3 ng/mL) [7].

Experimental Protocols

Here are detailed methodologies for key experiments investigating this compound's CNS penetration, as described in the search results.

Protocol: Assessing Brain Penetration using Microdialysis in Rats

This protocol, adapted from [6], is considered a gold standard for measuring unbound drug concentrations in the brain.

  • Objective: To verify the presence and concentration of unbound this compound in the brain extracellular fluid of rats.
  • Materials:
    • Male Wistar rats.
    • This compound, dissolved in a vehicle (e.g., 0.5% methylcellulose).
    • Microdialysis systems with brain and blood probes.
    • Perfusion fluid: Ringer's solution supplemented with 4% (w/v) Bovine Serum Albumin (BSA) is critical to prevent adsorption of the lipophilic this compound to the tubing [6].
    • LC-MS/MS system for sensitive analyte detection.
  • Method:
    • Surgery: Implant microdialysis probes guide cannulas into the striatum of the brain and the jugular vein for blood sampling under anesthesia.
    • Perfusion: On the experiment day, connect probes to a microinfusion pump and perfuse with the BSA-containing Ringer's solution.
    • Dosing & Sampling: Administer this compound orally (e.g., 50 mg/kg). Collect dialysate samples from both brain and blood probes at regular intervals post-dosing.
    • Analysis: Determine this compound concentrations in dialysate samples using a validated LC-MS/MS method. Calculate the Area Under the Curve (AUC) for brain and blood to determine the brain-to-blood ratio of the unbound drug [6].
  • Troubleshooting Tip: If this compound is undetectable in dialysate, the adsorption to the microdialysis setup is the most likely cause. The use of 4% BSA in the perfusion fluid is essential to mitigate this issue [6].
Protocol: In Vivo Efficacy in a Brain Metastasis Model

This protocol is based on the study described in [1] [5] that demonstrated this compound's superior activity in the brain.

  • Objective: To evaluate the efficacy of this compound against HER2-positive breast cancer growth in the brain.
  • Materials:
    • Immunodeficient female mice (e.g., BALB/c nu/nu).
    • BT-474 human breast cancer cells engineered to stably express luciferase (BTLUC cells).
    • This compound and lapatinib (for comparison), formulated for oral administration.
    • In vivo bioluminescence imaging system.
  • Method:
    • Intracranial Inoculation: Inject BTLUC cells directly into the mouse brain to establish a brain metastasis model.
    • Treatment: Once tumors are established (verified by bioluminescence), randomize mice into treatment groups. Administer this compound, lapatinib, or vehicle control orally at predetermined doses (e.g., 100 mg/kg twice daily).
    • Monitoring: Regularly monitor tumor growth and regression using non-invasive bioluminescence imaging.
    • Endpoint: Sacrifice animals at the end of the study and process brain tissues for histological analysis to confirm findings.
  • Key Outcome: In the referenced study, this compound showed significantly greater inhibition of brain tumor growth compared to lapatinib, correlating with its improved brain penetration [1] [5].

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway targeted by this compound and a general workflow for evaluating its CNS activity.

G HER2 HER2 Dimerization Receptor Dimerization & Activation HER2->Dimerization EGFR EGFR EGFR->Dimerization KinaseDomains Kinase Domains (ATP-binding site) Dimerization->KinaseDomains Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) KinaseDomains->Downstream Phosphorylation Cascade CellEvents Cellular Outcomes: Proliferation, Survival Downstream->CellEvents TAK285 This compound TAK285->KinaseDomains Inhibits

Diagram: HER2/EGFR Signaling Pathway and this compound Inhibition. This compound enters the cell and binds to the ATP-binding site of the HER2 and EGFR kinase domains, preventing the phosphorylation and activation of downstream signaling pathways (e.g., MAPK, PI3K/Akt) that drive tumor cell proliferation and survival [1] [3] [2].

G A In Vitro Profiling A1 ∙ Kinase Selectivity Panel ∙ Cell Growth Inhibition (GI50) ∙ Pgp Efflux Assay A->A1 B In Vivo PK & Brain Penetration B1 ∙ Microdialysis in Rats ∙ Brain/Plasma AUC Ratio B->B1 C In Vivo Efficacy Models C1 ∙ Subcutaneous Xenografts ∙ Intracranial Metastasis Model C->C1 D Clinical Translation D1 ∙ Phase I Safety & MTD ∙ CSF Pharmacokinetics D->D1 A1->B Leads to B1->C Informs C1->D Supports

Diagram: Workflow for Evaluating this compound CNS Activity. The experimental strategy progresses from in vitro characterization of potency and efflux potential, to in vivo assessment of brain penetration, then to efficacy models of brain metastasis, and finally to clinical trials that include measuring drug distribution in the cerebrospinal fluid [1] [7] [6].

Key Takeaways for Researchers

  • The primary challenge for this compound appears to be achieving sufficient unbound drug concentrations in the human CNS at tolerated doses, despite its favorable BBB penetration properties [7].
  • The addition of BSA to the perfusion fluid is a critical technical step for successfully detecting unbound this compound in microdialysis experiments due to its lipophilicity and high protein binding [6].
  • This compound's profile as a non-Pgp substrate represents a key differentiating factor from lapatinib and neratinib and is the foundation of its potential for treating CNS metastases [1] [4].

References

What is the basic pharmacological profile of TAK-285?

Author: Smolecule Technical Support Team. Date: February 2026

TAK-285 is a novel, investigational, small-molecule inhibitor that selectively targets and inhibits the tyrosine kinase activity of both HER2 and EGFR [1] [2] [3].

The table below summarizes its core molecular and preclinical characteristics:

Property Description
Molecular Target Dual inhibitor of HER2 (ErbB2) and EGFR (ErbB1) kinases [1] [2]
Primary Mechanism Competitive inhibition of ATP-binding site, suppressing receptor autophosphorylation and downstream signaling (e.g., MAPK, Akt) [1] [3]
Key Distinguishing Feature Not a substrate for the P-glycoprotein (Pgp) efflux pump [1] [4]
IC50 (Enzyme Assay) HER2: ~17 nM; EGFR: ~23 nM [2] [5]
BBB Penetration Effectively penetrates the blood-brain barrier in preclinical rodent models [1] [3]

What is the experimental evidence for its efficacy in brain metastasis models?

The most direct evidence comes from a preclinical study using an intracranially implanted xenograft model of HER2-positive breast cancer [1] [4].

  • Experimental Model: Mice were intracranially injected with BT-474-derived breast cancer cells engineered to stably express luciferase (BTLUC cells) to allow for in vivo bioluminescence monitoring of tumor growth [1].
  • Treatment Protocol: Animals were treated with this compound, lapatinib (a known Pgp substrate), or a control vehicle.
  • Key Finding: this compound demonstrated significantly greater inhibition of brain tumor growth compared to lapatinib [1] [4]. This supports the hypothesis that agents which are not Pgp substrates, like this compound, may be more effective for treating CNS metastases [1].

What were the findings from clinical trials regarding CNS efficacy?

While preclinical data was promising, subsequent clinical trials revealed challenges in achieving therapeutic concentrations in the human brain.

  • CSF Penetration Confirmed, but Concentration Low: A Phase I study specifically assessed the cerebrospinal fluid (CSF) distribution of this compound at the recommended Phase II dose (400 mg twice daily) [5]. The study confirmed that this compound does cross the blood-brain barrier in humans. However, the geometric mean steady-state concentration of the unbound (active) drug in the CSF was 1.54 ng/mL (approx. 3.3 nM), which was below the IC50 value of 9.3 ng/mL (approx. 20 nM) required for inhibiting HER2 tyrosine kinase activity in cells [5].
  • Clinical Outcome: As a result of the low CNS drug levels, no significant clinical activity against brain metastases was observed in the trial [5].
  • Safety Profile: this compound was generally well-tolerated in clinical trials. The maximum tolerated dose (MTD) was established as 300 mg twice daily in one study [2] and 400 mg twice daily in another [5]. Dose-limiting toxicities included diarrhea, hypokalemia, fatigue, and elevated liver aminotransferases [2] [5].

What are the potential biomarkers for this compound sensitivity?

Research suggests that the expression levels of HER2 and HER3 can help identify tumors that are most likely to respond to this compound [3].

  • Inverse Correlation with HER2/HER3: An analysis of 35 cancer cell lines revealed a strong inverse correlation between the IC50 of this compound (its potency in inhibiting cell growth) and the mRNA expression levels of HER2 and HER3 [3]. This means cells with higher levels of HER2 or HER3 were more sensitive to the drug.
  • Phospho-HER3 as a Key Marker: this compound-sensitive cell lines exhibited high levels of phosphorylated HER3 (pHER3). Treatment with this compound reduced pHER3 and downstream Akt phosphorylation [3].
  • HER2 Drives HER3 Phosphorylation: Using selective inhibitors, it was determined that HER3 phosphorylation in these sensitive cells is primarily driven by HER2, not EGFR, indicating that the HER2:HER3 heterodimer is a critical target [3].
  • Functional Validation: Knockdown of HER3 via siRNA inhibited the growth of this compound-sensitive cells but not insensitive cells, confirming HER3's functional role in the proliferation of susceptible cancers [3].

The following diagram illustrates the signaling pathway and biomarker relationship that determines cellular sensitivity to this compound.

G NRG1 Ligand (e.g., NRG-1) HER3 HER3 (No Kinase Activity) NRG1->HER3 Binds HER2 HER2 (Kinase Active) pHER3 Phospho-HER3 (pHER3) HER2->pHER3 Trans-phosphorylates HER3->HER2 Heterodimerization PI3K_Akt PI3K/Akt Pathway (Cell Survival & Proliferation) pHER3->PI3K_Akt Activates TAK285 This compound Inhibition TAK285->HER2 Inhibits Kinase Activity

How do I set up a key kinase inhibition assay for this compound?

The "HotSpot" kinase assay is a standard method used to profile the specificity and potency of this compound [6]. The workflow below outlines the core steps of this experiment.

G Step1 1. Prepare Kinase Panel (Include HER2 & EGFR) Step2 2. Add Test Components (this compound, ATP, Substrate) Step1->Step2 Step3 3. Incubate Reaction (Allow phosphorylation) Step2->Step3 Step4 4. Detect & Quantify (Measure remaining kinase activity) Step3->Step4 Step5 5. Analyze Data (Calculate % Inhibition & IC₅₀) Step4->Step5

Detailed Protocol:

  • Kinase and Substrate Preparation: Select a purified kinase panel (e.g., 96 kinases). For HER2/EGFR, the assay is often performed with recombinant kinase domains. A specific peptide substrate is used for phosphorylation [1] [6].
  • Reaction Setup: Combine the kinase, this compound (at various concentrations for a dose-response curve, e.g., from 0.1 nM to 10 µM), and ATP (at a concentration near its Km, typically 10 µM) in a suitable reaction buffer [6].
  • Incubation: Allow the phosphorylation reaction to proceed for a set time at room temperature.
  • Detection: The "HotSpot" assay uses a method to quantify the amount of phosphorylated substrate produced. Activity is measured by comparing the signal from wells with this compound to control wells (DMSO vehicle only).
  • Data Analysis: Calculate the percentage of remaining kinase activity for each this compound concentration. The data is then fit to a dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the kinase activity [6].

Conclusion and Research Context

References

TAK-285 free concentration target inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the primary targets and reported potency of TAK-285? this compound is a novel, low-molecular-weight dual inhibitor that selectively and potently targets the HER2 and EGFR (HER1) receptor tyrosine kinases [1]. The table below summarizes its key in vitro inhibitory concentrations:

    | Target Kinase | IC₅₀ Value | Selectivity Note | | :--- | :--- | :--- | | HER2 | 17 nM [1] [2] | >10-fold selective for HER1/2 over HER4 [2] | | EGFR/HER1 | 23 nM [1] [2] | >10-fold selective for HER1/2 over HER4 [2] | | HER4 | 260 nM [2] | Less potent target |

  • Q2: What is the difference between IC₅₀ and Kᵢ, and why does it matter? Understanding the distinction between IC₅₀ and Kᵢ is critical for accurately interpreting inhibition data and designing experiments [3].

    • IC₅₀ (Half-Maximal Inhibitory Concentration): An operational parameter defined as the total concentration of an inhibitor required to reduce enzymatic activity by half under a specific set of assay conditions. It is dependent on factors like enzyme and substrate concentrations and is always larger than the Kᵢ [3].
    • Kᵢ (Inhibition Constant): An intrinsic measure of the binding affinity between the inhibitor and the enzyme, representing the free concentration of inhibitor required to occupy 50% of the enzyme molecules at equilibrium. It is independent of enzyme concentration [3].

    The relationship can be summarized as: IC₅₀ = E/2 + Kᵢ, where E is the total enzyme concentration. Therefore, for a meaningful comparison of inhibitor affinity across different experimental setups, determining the Kᵢ is essential [3].

  • Q3: What is the binding mode of this compound? Co-crystal structure analysis (PDB ID: 3RCD) reveals that this compound binds to the inactive conformation of the kinase domain, a binding mode similar to that of lapatinib [2] [4]. It competitively occupies the ATP-binding pocket of both HER2 and EGFR [4].

Experimental Protocols & Data Interpretation

1. Standard In Vitro Kinase Assay for HER2/EGFR Inhibition

This protocol is adapted from methods used to characterize this compound [2].

  • Objective: To determine the IC₅₀ of a compound against purified HER2 or EGFR kinase domains.
  • Key Reagents:
    • Purified cytoplasmic domain of human HER2 (aa 676-1255) or EGFR (aa 669-1210).
    • [γ-³²P]ATP or a non-radioactive ATP alternative.
    • Poly(Glu)-Tyr (4:1) peptide as a substrate.
    • Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MnCl₂, 0.01% Tween 20, 2 mM DTT.
  • Procedure:
    • Pre-incubation: Incubate the test compound at various concentrations with the purified kinase enzyme in assay buffer for 5 minutes at room temperature.
    • Reaction Initiation: Start the kinase reaction by adding a mixture containing ATP (e.g., 50 μM) and the poly(Glu)-Tyr substrate.
    • Reaction Incubation: Allow the reaction to proceed for 10 minutes at room temperature.
    • Reaction Termination: Stop the reaction by adding trichloroacetic acid (10% final concentration).
    • Detection: Capture the phosphorylated substrate on a filter plate, wash away unincorporated [γ-³²P]ATP, and quantify radioactivity using a scintillation counter. For non-radioactive assays, use ELISA-based detection with phospho-tyrosine antibodies.
    • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data using non-linear regression analysis to calculate the IC₅₀ value [2].

The workflow is also presented in the following diagram:

G Start Start Kinase Assay PreInc Pre-incubate kinase with serial dilutions of this compound Start->PreInc Initiate Initiate reaction by adding ATP and substrate (poly(Glu)-Tyr) PreInc->Initiate Stop Stop reaction with Trichloroacetic acid Initiate->Stop Detect Detect phosphorylated substrate product Stop->Detect Analyze Analyze data and calculate IC₅₀ Detect->Analyze

2. Key Considerations for Cellular Assays

  • Cell Lines: this compound shows significant growth inhibitory activity in HER2-overexpressing cell lines, such as the human breast cancer line BT-474 (GI₅₀ = 17 nM) [2].
  • Dosing: For in vitro cell-based assays, this compound is typically dissolved in DMSO. One cited study treated BT-474 cells continuously for 5 days to assess its effect on cell viability [2].

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High IC₅₀ in kinase assay Non-optimized ATP concentration Run assays at a ATP concentration near the Kₘ for ATP to ensure sensitivity to competitive inhibitors [2].

| Poor correlation between enzyme and cellular activity | Inefficient cellular uptake; Off-target effects | Use a positive control (e.g., lapatinib). Check cellular permeability. Perform counter-screens on related kinases to confirm selectivity [2] [5]. | | Variable results in cellular proliferation assays | Serum proteins binding the compound | Be aware that fetal bovine serum (FBS) can attenuate the cytotoxicity of small molecules by binding them, reducing free concentration [6]. Consider testing under low-serum conditions. | | Assessing target engagement in cells | Lack of direct readout of kinase inhibition | Monitor phosphorylation levels of downstream effectors or the receptors themselves (e.g., pHER3) via Western blot as a pharmacodynamic marker [5] [7]. |

The relationship between this compound, its targets, and the downstream signaling consequences can be visualized as follows:

G TAK285 This compound Inhibition EGFR EGFR TAK285->EGFR Binds inactive conformation HER2 HER2 TAK285->HER2 Binds inactive conformation Dimer Receptor Dimerization (HER2-HER3) EGFR->Dimer HER2->Dimer PKascade Downstream Phosphorylation Cascade (MAPK, PI3K-Akt) Dimer->PKascade Outcome Cellular Outcomes: Proliferation ↑ Survival ↑ PKascade->Outcome

References

Clinical Pharmacokinetic Parameters of TAK-285

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the primary pharmacokinetic parameters of TAK-285 observed in phase I clinical trials. Please note that "M-I" refers to a metabolite of this compound.

Parameter Findings from Clinical Studies

| Maximum Tolerated Dose (MTD) | 300 mg twice daily (Japanese study) [1] 400 mg twice daily (Global study) [2] | | Recommended Phase 2 Dose (RP2D) | 400 mg twice daily [2] | | Absorption & Tmax | Rapid absorption; median time to maximum plasma concentration (Tmax) is 2-3 hours post-dose [2]. | | Half-life (t1/2) | Mean half-life is approximately 9 hours [2]. | | Exposure & Dose Proportionality | Plasma exposure at steady-state increased in a dose-proportional manner from 50 mg to 300 mg twice daily [1]. | | Food Effect | Information not available in the provided search results. | | Metabolism | Metabolized to at least one major metabolite, M-I [1]. | | CSF Penetration | At the 400 mg twice daily dose, the geometric mean average unbound concentration in the cerebrospinal fluid was 1.54 ng/mL (range 0.51-4.27 ng/mL) [2]. |

Experimental Protocols for Preclinical PK and Activity Assessment

Here are detailed methodologies for key experiments used to characterize this compound in preclinical studies.

In Vitro Kinase Assay for EGFR and HER2

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against its primary targets [3].

  • Objective: To quantify the inhibition of EGFR and HER2 kinase activity by this compound.
  • Materials:
    • Purified cytoplasmic domains of human HER2 (aa 676-1255) and EGFR (aa 669-1210), expressed as FLAG-tagged proteins in a baculovirus system.
    • [γ-³²P]ATP.
    • Poly(Glu)-Tyr (4:1) peptide substrate.
    • Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MnCl₂, 0.01% Tween 20, 2 mM DTT.
  • Procedure:
    • Reaction Setup: In a 96-well plate, incubate increasing concentrations of this compound with the purified kinase (0.25 μg/mL) in assay buffer for 5 minutes at room temperature.
    • Initiation: Start the kinase reaction by adding a mixture containing 50 μM ATP and 0.9 μCi of [γ-³²P]ATP per reaction.
    • Incubation: Allow the reaction to proceed for 10 minutes at room temperature.
    • Termination: Stop the reaction by adding trichloroacetic acid to a final concentration of 10%.
    • Detection: Harvest the phosphorylated peptides by filtration and wash away unincorporated [γ-³²P]ATP. Quantify the radioactivity using a scintillation counter.
    • Analysis: Calculate IC₅₀ values by nonlinear regression analysis of the percent inhibition at each concentration.
Cell-Based Growth Inhibition Assay

This protocol measures the potency of this compound in inhibiting the growth of cancer cell lines, such as the HER2-overexpressing BT-474 breast cancer cells [3] [4].

  • Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of this compound in cultured tumor cells.
  • Materials:
    • BT-474 human breast cancer cells.
    • Growth medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS).
    • This compound, dissolved in DMSO.
  • Procedure:
    • Cell Treatment: Continuously treat cells with various concentrations of this compound for 5 days.
    • Quantification: After the incubation period, count the number of live cells using a particle analyzer.
    • Analysis: Calculate the GI₅₀ value, which is the drug concentration that reduces the number of live cells by 50% compared to the untreated control.

The workflow for these core activity assessments is summarized below:

G Start Start Experiment InVitro In Vitro Kinase Assay Start->InVitro CellAssay Cell-Based Growth Assay Start->CellAssay Result1 Obtain IC50 Value InVitro->Result1 Measure Kinase Inhibition Result2 Obtain GI50 Value CellAssay->Result2 Measure Cell Growth

Frequently Asked Questions for Technical Support

  • Q1: What is the solubility and recommended storage condition for this compound?

    • A: this compound is soluble in DMSO (up to 110 mg/mL) and ethanol (54 mg/mL), but is insoluble in water [3] [4]. For storage, the powder should be kept at -20°C, and stock solutions in DMSO can be stored at -80°C for 2 years or -20°C for 1 year [4].
  • Q2: Does this compound penetrate the blood-brain barrier (BBB)?

    • A: Yes, preclinical studies indicate that this compound is not a substrate for the P-glycoprotein (Pgp) efflux pump and can cross the BBB [5]. In rats, the unbound concentration in the brain was about 20% of that in plasma [3]. However, a clinical study found that while the drug was detectable in human CSF, the average unbound concentration at the 400 mg twice-daily dose was below the IC₅₀ for target inhibition in cellular assays [2].
  • Q3: What is the selectivity profile of this compound?

    • A: this compound is a selective dual inhibitor of HER2 and EGFR. It is over 10-fold more selective for HER1/2 than HER4 (IC₅₀ = 260 nM) and shows significantly less potency against MEK1, c-Met, Aurora B, and other kinases (IC₅₀ > 1 μM) [3] [1].
  • Q4: What was the main dose-limiting toxicity in clinical trials?

    • A: In the phase I studies, the dose-limiting toxicities (DLTs) included grade 3 increases in liver aminotransferases, decreased appetite, diarrhea, hypokalemia, and fatigue [1] [2].

Key Considerations for Your Research

  • Clinical Status: The clinical data available is from phase I trials (circa 2012-2013), and a 2023 paper focuses on developing new this compound derivatives, which may imply that this compound itself did not progress further in clinical development [6].
  • Formulation for Animal Studies: For in vivo administration, this compound can be formulated as a homogeneous suspension in 0.5% methylcellulose sodium salt (CMC-Na) or as a clear solution in a mixture of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% distilled water [3].

References

TAK-285 Safety Profile in Phase I Studies

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key safety findings from two Phase I clinical trials of TAK-285 in patients with advanced solid tumors.

Study Detail Japanese Patient Study [1] [2] International Patient Study [3]
Maximum Tolerated Dose (MTD) 300 mg twice daily (BID) 400 mg twice daily (BID)
Recommended Phase 2 Dose (RP2D) Not specified 400 mg twice daily (BID)

| Identified Dose-Limiting Toxicities (DLTs) | Grade 3 increased aminotransferases Grade 3 decreased appetite [1] | Diarrhea Hypokalemia Fatigue [3] | | Common Adverse Events | Not specified in results | The therapy was "generally well tolerated" at the RP2D [3] |

Note on Dosing Schedules: The difference in MTD between the two studies may be related to different treatment schedules. The Japanese study used a regimen of 3 weeks of treatment followed by 1 week of observation without treatment in the first cycle [1], while the international study moved to continuous daily dosing in later cohorts [3].

Experimental Protocols for this compound Research

For researchers, the following summarized methodologies from published studies on this compound may be useful.

1. In Vitro Kinase Assay [4]

  • Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against HER2 and EGFR kinases.
  • Key Reagents: Purified cytoplasmic domains of human HER2 (aa 676-1255) and EGFR (aa 669-1210), expressed via baculovirus system with an N-terminal FLAG-tag.
  • Method Summary:
    • Kinase reactions were performed in 96-well plates in a 50 µL volume containing 50 µM ATP and ⁶³²P-radiolabeled ATP.
    • This compound was pre-incubated with the enzyme for 5 minutes before initiating the reaction with ATP.
    • After a 10-minute reaction at room temperature, phosphorylation was quantified by scintillation counting after trichloroacetic acid precipitation.
    • IC₅₀ values were calculated via nonlinear regression analysis of the percent inhibition.

2. In Vitro Cell Growth Inhibition Assay [4]

  • Purpose: To evaluate the antiproliferative effect of this compound on cancer cell lines (e.g., BT-474 HER2-overexpressing breast cancer cells).
  • Method Summary:
    • Cells were treated continuously with a range of this compound concentrations (dissolved in DMSO) for 5 days.
    • The number of live cells was counted using a particle analyzer after the incubation period.
    • The GI₅₀ (concentration for 50% growth inhibition) was determined from the data.

3. In Vivo Xenograft Model [4] [5]

  • Purpose: To assess the antitumor efficacy of this compound in live animal models.
  • Key Materials: Female BALB/c nude mice implanted with HER2-overexpressing human tumor cells (e.g., BT-474 breast cancer or 4-1ST gastric cancer).
  • Method Summary:
    • Once tumors were established, mice were orally administered this compound. A common dosage showing efficacy was 100 mg/kg, given twice daily.
    • Treatment typically continued for 14 days or more.
    • Tumor volume was measured regularly and compared to untreated control groups, with results reported as a T/C ratio (Tumor volume of treated group/Control group %). A lower T/C ratio indicates greater efficacy.

Frequently Asked Questions for Researchers

Q1: What is the solubility and recommended formulation for in vivo studies of this compound? this compound has low water solubility. For in vivo studies in mice, one validated formulation is a clear solution of 2.5 mg/mL this compound in 5% DMSO, 40% PEG300, 5% Tween-80, and 50% double-distilled water [4]. The solution should be prepared fresh for optimal results.

Q2: Does this compound penetrate the central nervous system (CNS)? Preclinical data suggests yes. Studies in rats showed that this compound is present in the brain in a pharmacologically active, unbound form at approximately 20% of the free plasma level [4] [5]. Crucially, this compound is not a substrate for the P-glycoprotein (Pgp) efflux pump, which is a key mechanism that prevents many drugs from accumulating in the brain [5]. However, a Phase I study noted that while this compound was detectable in human cerebrospinal fluid (CSF), the steady-state concentration at the 400 mg BID dose was below the level needed for target inhibition in that trial [3].

Q3: What are the key metabolic stability or drug interaction considerations for this compound? The Phase I study design excluded patients who were on strong or moderate CYP3A4 inducing/inhibiting drugs within 14 days of enrollment [3]. This suggests that this compound's pharmacokinetics may be affected by drugs that interact with the Cytochrome P450 pathway, particularly CYP3A4.

Q4: How does the selectivity of this compound compare to other inhibitors? this compound is a dual inhibitor designed to be highly selective for HER2 and EGFR. In kinase profiling against 96 kinases, it significantly inhibited HER4 but showed little activity against many other kinases, including MEK1, c-Met, and Aurora B, at concentrations below 10 µM [4] [5]. This indicates a relatively selective profile.

This compound Mechanism of Action

The following diagram illustrates the proposed mechanism of this compound and the experimental workflow to assess its activity, from in vitro testing to in vivo validation.

G cluster_moa Molecular Mechanism of Action EGFR EGFR HER2 HER2 P_Kinase Active Kinase Domain P_Substrate Phosphorylated Downstream Substrates P_Kinase->P_Substrate Prevents In_Vitro_Assay In Vitro Assays (Kinase & Cell Growth) P_Kinase->In_Vitro_Assay Measured By Cellular_Effects Cellular Proliferation & Survival P_Substrate->Cellular_Effects Leads to In_Vivo_Model In Vivo Xenograft Model (Tumor Growth Inhibition) In_Vitro_Assay->In_Vivo_Model This compound This compound This compound->P_Kinase Inhibits Dimerization Dimerization Auto_P Autophosphorylation of Kinase Domain Dimerization->Auto_P Stimulus Auto_P->P_Substrate Phosphorylation Cascade Cellular_Effects->In_Vivo_Model Measured By

References

Efficacy and Key Characteristics Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the comparative data for TAK-285 and lapatinib, collated from multiple preclinical and early clinical studies.

Feature This compound Lapatinib
Primary Target(s) Dual HER2/EGFR (erbB2/erbB1) inhibitor [1] [2] [3] Dual HER2/EGFR (erbB2/erbB1) inhibitor [4]
IC50 (HER2) 17 nM [2] Information missing
IC50 (EGFR) 23 nM [2] Information missing
Blood-Brain Barrier (BBB) Penetration Effectively penetrates the BBB; not a P-glycoprotein (Pgp) substrate [1] [5] Poor distribution to the brain; known Pgp substrate [1] [5]
Efficacy in Brain Metastasis Model Greater inhibition of brain tumor growth compared to lapatinib [1] [5] Limited efficacy in HER2-positive brain tumors [1] [5]
Binding Mode to EGFR/HER2 Binds to the inactive conformation (DFG-in/αC-helix out) [6] [7] Binds to the inactive conformation (DFG-in/αC-helix out) [6] [7]
Rescue by NRG (in vitro) Proliferation rescued by neuregulin (NRG), indicating reduced potency against active HER2/HER3 dimers [6] Proliferation rescued by neuregulin (NRG), indicating reduced potency against active HER2/HER3 dimers [6]
Maximum Tolerated Dose (MTD) in Phase I 300 mg twice daily [3] Information missing
Clinical Status Investigational (Phase I completed) [2] [3] FDA-approved for metastatic breast cancer [4]

Detailed Experimental Data and Protocols

For research reproducibility, here is a summary of key experimental methodologies from the cited studies.

  • In Vitro Kinase Assay: The inhibitory activity (IC50) of this compound against HER2 and EGFR was determined using purified cytoplasmic domains of the kinases. The reaction, conducted in 96-well plates, involved incubating the enzyme with this compound before initiation with [γ-32P]ATP. Phosphorylated proteins were captured by filtration, and radioactivity was counted to calculate IC50 values via nonlinear regression [2].
  • P-gp Substrate Assessment: To determine if this compound is a Pgp substrate, MES-SA cells and their multidrug-resistant counterpart, MES-SA/Dx-5 (which overexpresses Pgp), were used. Cells were incubated with rhodamine123 (a fluorescent Pgp substrate) alongside this compound or lapatinib. Cellular fluorescence was measured via flow cytometry. Lapatinib, a known Pgp substrate, increased rhodamine123 retention in Pgp-overexpressing cells, whereas this compound did not, confirming it is not a Pgp substrate [1] [5].
  • In Vivo Brain Metastasis Model: The efficacy against brain tumors was evaluated by direct intracranial injection of BT-474 breast cancer cells engineered to express luciferase (BTLUC) into mice. Tumor growth was monitored in vivo via luminescence. In this model, this compound showed significantly greater inhibition of brain tumor growth compared to lapatinib [1] [5].
  • Phase I Clinical Trial Design: The first-in-human study of this compound was a phase I, open-label dose-escalation study in Japanese patients with solid tumors. The primary endpoints were safety and determining the Maximum Tolerated Dose (MTD). This compound was administered orally in doses ranging from 50 to 400 mg once or twice daily. The MTD was established at 300 mg twice daily, with dose-limiting toxicities including grade 3 increases in aminotransferases and decreased appetite [3].

Mechanism of Action and Resistance Visualized

A key differentiator is BBB penetration, while a shared limitation is the binding mechanism that can lead to resistance. The diagrams below illustrate these concepts.

G cluster_bbb Blood-Brain Barrier Penetration cluster_binding Kinase Binding Conformation & Resistance Blood Bloodstream (Drug in Plasma) BBB Blood-Brain Barrier with P-gp Efflux Pump Blood->BBB Drug Entry BBB->Blood Lapatinib Effluxed Brain Brain Tissue BBB->Brain this compound Passes NRG Neuregulin (NRG) Stimulation Dimer Active HER2/HER3 Dimer Forms NRG->Dimer Conformation HER2 stabilizes in active conformation Dimer->Conformation Pocket Hydrophobic back pocket becomes inaccessible Conformation->Pocket Resistance Reduced binding & efficacy of this compound and Lapatinib Pocket->Resistance

Interpretation of Comparative Data

  • The Primary Distinction is CNS Access: The most significant experimental difference is BBB penetration. Because this compound is not a Pgp substrate, it achieves pharmacologically active concentrations in the brain [1]. This suggests a potential application for treating HER2-positive brain metastases, a setting where lapatinib has limited efficacy [5].
  • A Shared Mechanistic Limitation: Both inhibitors bind the inactive conformation of the kinase, making them less effective when the HER2/HER3 dimer is stabilized in its active state by ligands like NRG [6]. This is a key mechanism of inherent resistance and indicates an area for future drug development.
  • Context of the Data: It is critical to note that the compelling preclinical data for this compound, particularly regarding brain metastasis, is not followed by reports of later-phase clinical trials in the provided search results. In contrast, lapatinib has a well-established, though complex, clinical efficacy and safety profile, as seen in the systematic review [4].

The available evidence positions this compound as a promising investigational agent with a distinct potential advantage for CNS metastases, though its clinical development trajectory appears limited compared to the approved agent lapatinib.

References

Comparative Overview: TAK-285 vs. Trastuzumab

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental differences in molecular properties and CNS distribution between TAK-285 and Trastuzumab.

Feature This compound Trastuzumab
Drug Type Small-molecule tyrosine kinase inhibitor [1] [2] Monoclonal antibody [3] [4]
Molecular Weight Low (small molecule) [5] High (approx. 145 kDa) [4]
Primary Targets EGFR and HER2 kinases [1] [2] HER2 receptor (extracellular domain) [3]
P-glycoprotein (P-gp) Substrate No (not a substrate for efflux pumps) [2] Information Not Specified in Search Results
BBB Penetration Rationale High transcellular permeability; not removed by P-gp efflux [1] [2] Limited penetration due to large molecular size [4]
Evidence of CNS Distribution Yes (confirmed in rodent models and human CSF) [1] [2] Low CNS penetrance; considered ineffective for brain metastases [6] [4]

Experimental Evidence and Key Findings

The following sections detail the critical experiments and data that highlight the differences in CNS distribution.

This compound: Evidence for CNS Penetration
  • P-gp Efflux Transport Assay

    • Objective: To determine if this compound is a substrate for P-glycoprotein (P-gp), a key efflux pump at the blood-brain barrier that expels drugs from the brain [2].
    • Methodology: This assay used MES-SA uterine sarcoma cells and their multidrug-resistant subline, MES-SA/Dx-5, which overexpresses P-gp. The intracellular accumulation of this compound was measured and compared to that of lapatinib (a known P-gp substrate) in both cell lines. Rhodamine123, a fluorescent P-gp substrate, was used as a control [2].
    • Key Finding: Unlike lapatinib, the intracellular concentration of this compound was not significantly higher in the P-gp deficient MES-SA cells compared to the P-gp overexpressing MES-SA/Dx-5 cells. This indicates that this compound is not effluxed by P-gp, which is a major advantage for crossing the intact blood-brain barrier [2].
  • Brain Distribution Study in Rats

    • Objective: To quantitatively assess the penetration of this compound into the brain in vivo [2].
    • Methodology: Rats with an intact blood-brain barrier were administered this compound. The concentration of the drug in the brain and plasma was measured over time to calculate the ratio of the area under the concentration-time curve (AUC), a standard metric for exposure [2].
    • Key Finding: this compound demonstrated a brain-to-plasma AUC ratio of 0.47 in rats, which was substantially higher than the ratios observed for lapatinib and neratinib. This provides direct evidence of its favorable distribution into the CNS [2].
  • Human CSF Penetration Study

    • Objective: To confirm whether this compound reaches the human central nervous system at clinically relevant doses [1].
    • Methodology: In a Phase 1 clinical trial, cerebrospinal fluid (CSF) samples were collected from patients at pharmacokinetic steady-state after receiving the recommended Phase 2 dose (RP2D) of 400 mg twice daily [1].
    • Key Finding: this compound was detected in human CSF, confirming its ability to cross the human blood-brain barrier. However, the study concluded that the average unbound concentration in the CSF (1.54 ng/mL) was below the preclinically determined 50% inhibitory concentration (IC50) for HER2 (9.3 ng/mL), suggesting the achievable dose may be insufficient for robust target inhibition in the CNS [1].
Trastuzumab: Evidence for Limited CNS Penetration
  • Clinical Outcome Analysis
    • Evidence: A major factor cited for the high incidence of brain metastases in HER2-positive breast cancer patients, despite treatment with trastuzumab, is its inability to control CNS disease [6]. This is directly attributed to its low CNS penetrance [6].
    • Rationale: The primary reason for its poor penetration is its high molecular weight (approximately 145 kDa), which prevents it from effectively crossing the intact blood-brain barrier [4]. Consequently, the CNS can act as a "sanctuary site" where cancer cells are protected from the drug's effects [4].

Mechanisms of CNS Distribution Visualized

The diagram below illustrates the different pathways this compound and Trastuzumab take at the blood-brain barrier.

cluster_bbb Blood-Brain Barrier (BBB) BloodVessel Blood Vessel (Lumen) EndothelialCell Endothelial Cell with Tight Junctions BrainTissue Brain Tissue EndothelialCell->BrainTissue Passive Diffusion TAK285 This compound (Small Molecule) TAK285->EndothelialCell Transcellular Passage PgpPump P-gp Efflux Pump TAK285->PgpPump Not a Substrate Trastuzumab Trastuzumab (Large Antibody) Trastuzumab->EndothelialCell Limited Penetration

Summary and Key Insights

  • This compound's Advantage: this compound possesses a fundamental pharmacological advantage over trastuzumab for potentially treating CNS metastases due to its small molecule structure and lack of susceptibility to P-gp efflux, enabling it to cross the blood-brain barrier [2].
  • Trastuzumab's Limitation: Trastuzumab's large molecular size severely restricts its entry into the brain, making it ineffective as a treatment for established brain metastases and leading to the CNS being a common site of treatment failure [6] [4].
  • Clinical Translation of this compound: While this compound successfully penetrates the CNS, its clinical effectiveness may be limited by the achievable concentration at the target site. Phase 1 data indicated that CSF levels at the maximum tolerated dose were below the concentration required for potent HER2 inhibition [1].

References

TAK-285 kinase selectivity panel results

Author: Smolecule Technical Support Team. Date: February 2026

TAK-285 Kinase Selectivity Profile

The table below summarizes the quantitative data available for this compound's activity against various kinases. Inhibitory activity is primarily reported as IC50 (half-maximal inhibitory concentration) or as a qualitative assessment of potency.

Kinase Reported IC50 (nM) Potency Classification Source / Context
HER2 (ErbB2) 17 [1] [2] Highly Potent Primary Target
EGFR (HER1) 23 [1] [2] Highly Potent Primary Target
HER4 260 [1] Moderately Potent >10-fold selectivity vs. HER1/2 [1]
MEK1 1,100 (1.1 μM) [1] Weakly Potent Slight inhibition [1]
c-Met 4,200 (4.2 μM) [1] Weakly Potent Slight inhibition [1]
Aurora B 1,700 (1.7 μM) [1] Weakly Potent Slight inhibition [1]
Lck 2,400 (2.4 μM) [1] Weakly Potent Slight inhibition [1]
CSK 4,700 (4.7 μM) [1] Weakly Potent Slight inhibition [1]
Lyn B 5,200 (5.2 μM) [1] Weakly Potent Slight inhibition [1]
MEK5 5,700 (5.7 μM) [1] Weakly Potent Slight inhibition [1]
Other Kinases >10,000 (>10 μM) [1] Not Potent No significant activity against 34 tested kinases [1] [3]

Key Experimental Protocols

The data presented above were generated using established biochemical and cellular assays. Here are the methodologies for the key experiments cited:

  • Kinase Activity Assays: The primary inhibitory activity (IC50) of this compound against HER2 and EGFR was determined using purified cytoplasmic domains of the kinases (HER2 amino acids 676-1255; EGFR amino acids 669-1210). The assays used radiolabeled [γ-³²P]ATP and a poly(Glu)-Tyr peptide as a substrate. Reactions were conducted in 50 mM Tris-HCl buffer and stopped with trichloroacetic acid, followed by quantification of the phosphorylated products [1] [3].
  • Kinase Selectivity Profiling: The broader selectivity of this compound was assessed against a panel of 96 kinases (KinaseProfiler, Millipore). This panel test confirmed that this compound is a selective inhibitor, primarily targeting HER family kinases, with only slight activity against a very limited number of off-target kinases [1] [3].
  • Cellular Activity (GI50): The growth inhibitory effect in cancer cells was evaluated using a HER2-overexpressing human breast cancer cell line (BT-474). Cells were treated continuously with this compound for 5 days, after which the number of live cells was counted to determine the GI50 value (concentration for 50% growth inhibition) [1].

Mechanism of Action and Structural Basis

This compound is a dual inhibitor that selectively targets the kinase domains of HER2 and EGFR.

  • Binding Mode: A crystal structure of the EGFR kinase domain in complex with this compound (PDB ID: 3POZ) reveals that the compound binds to the inactive conformation of the kinase, a mode similar to that of lapatinib [4] [5].
  • Diagram: this compound Mechanism Overview The diagram below illustrates the mechanism of this compound inhibition and the experimental workflow for profiling its activity.

G cluster_pathway Mechanism of HER2/EGFR Signaling and Inhibition cluster_profiling Kinase Selectivity Profiling Workflow HER2 HER2 Dimer Dimerization HER2->Dimer Trans- Activation EGFR EGFR EGFR->Dimer Ligand Binding Dimer->HER2 Trans- Activation KinaseAct Kinase Domain Activation Dimer->KinaseAct Cascade Downstream Signaling (PI3K/Akt, MAPK) KinaseAct->Cascade Effects Cell Proliferation & Survival Cascade->Effects TAK285 This compound TAK285->KinaseAct Inhibits Profiling Broad Panel Screening (96+ Kinases) IC50Assay IC50 Determination for Primary Hits Profiling->IC50Assay CellularAssay Cellular Efficacy (GI50) & Selectivity IC50Assay->CellularAssay

Critical Research Considerations

For a thorough evaluation of this compound, you should consider the following aspects:

  • Comparative Selectivity: The search results indicate that this compound is not a substrate for the P-glycoprotein (Pgp) efflux pump [3]. This is a key differentiator from lapatinib (a known Pgp substrate) and may contribute to better distribution to tissues like the brain, making this compound a potential candidate for treating brain metastases [3].
  • Clinical Translation: The preclinical profile of this compound supported its advancement to clinical trials. A Phase I first-in-human study established a maximum tolerated dose (MTD) of 300 mg twice daily and reported a partial response in one patient with parotid cancer, demonstrating the compound's potential for antitumor activity in humans [2].

References

TAK-285 IC50 EGFR HER2 values comparison

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Key Data

The quantitative data for TAK-285 were generated through standardized experimental methods.

  • Kinase Assay (IC₅₀ Determination): The cytoplasmic domains of human HER2 and EGFR were expressed and purified. The kinase activity was measured using radiolabeled [γ-³²P]ATP. This compound was incubated with the enzyme before initiating the reaction with ATP. After stopping the reaction, the phosphorylated proteins were captured, and radioactivity was counted to calculate the percentage of inhibition and IC₅₀ values through nonlinear regression analysis [1] [2] [3].
  • Cell Growth Assay (GI₅₀ Determination): HER2-overexpressing BT-474 human breast cancer cells were treated continuously with various concentrations of this compound for five days. The number of live cells was then counted using a particle analyzer to determine the compound's potency in inhibiting cell growth [1] [2].
  • Pgp Substrate Assessment: To confirm that this compound is not effluxed by Pgp, its effect on the intracellular accumulation of a known Pgp substrate (rhodamine123) was tested. The experiment used two cell lines: parent MES-SA cells and multidrug-resistant MES-SA/Dx-5 cells that overexpress Pgp. If this compound were a Pgp substrate, it would compete with rhodamine123 and increase its accumulation in the resistant cells. The results showed that unlike lapatinib, this compound did not increase rhodamine123 accumulation, demonstrating it is not a Pgp substrate [2] [3].

Biological Activity and Significance

This compound exhibits potent antitumor activity by targeting the HER2 and EGFR signaling pathways.

  • Mechanism of Action: this compound is an ATP-competitive inhibitor that binds to the kinase domains of both HER2 and EGFR, locking them in an inactive conformation and preventing downstream signaling [4] [5].
  • Downstream Signaling Effects: In cellular models, this compound inhibits the phosphorylation of HER2, EGFR, and key downstream effectors like Akt and MAPK, which are crucial for cell survival and proliferation [6].
  • In Vivo Antitumor Efficacy: In mouse and rat xenograft models, oral administration of this compound caused significant, dose-dependent inhibition of tumor growth in cancers overexpressing HER2 (e.g., BT-474 breast cancer, 4-1ST gastric cancer) or EGFR (A-431 epidermoid carcinoma) [1] [2] [6].
  • Advantage in Targeting Brain Metastases: A key differentiator of this compound is its ability to cross the blood-brain barrier because it is not a Pgp substrate. In a model of HER2-positive breast cancer brain metastasis, this compound showed greater inhibition of brain tumor growth compared to lapatinib [2] [3].

The experimental workflow for determining the activity and specificity of this compound involves a series of structured steps, which can be visualized as follows:

workflow Start Start: Investigate this compound Biochem Biochemical Kinase Assay Start->Biochem Measure IC₅₀ Cell Cellular Assay Biochem->Cell Determine GI₅₀ &    Signaling Inhibition Pgp Pgp Substrate Test Cell->Pgp Assess Pgp interaction InVivo In Vivo Xenograft Model Pgp->InVivo Evaluate systemic    efficacy Brain Brain Metastasis Model InVivo->Brain Test efficacy    against CNS tumors Result Result: Profile of this compound (Potent, Selective, BBB-penetrating) Brain->Result

Comparison with Lapatinib

For researchers, a key comparison is between this compound and the approved drug lapatinib. The table below highlights the critical differences.

Feature This compound Lapatinib
Primary Targets HER2 (IC₅₀ 17 nM), EGFR (IC₅₀ 23 nM) [1] [7] HER2, EGFR
Pgp Substrate No [2] [3] Yes [2] [3]
Blood-Brain Barrier Penetration Yes (not effluxed by Pgp) [7] [2] [3] Limited (effluxed by Pgp) [2] [3]
Potential for Treating Brain Metastases Higher (demonstrated efficacy in preclinical models) [2] [3] Lower

References

TAK-285 derivative compounds potency comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Potency of TAK-285 Derivatives

The table below summarizes the key experimental data for the most active this compound derivatives (9a-h) from the 2023 study, including their kinase inhibition and anti-proliferative activity [1].

Compound Structure EGFR Kinase Inhibition (%) at 10 µM HER2 Kinase Inhibition (%) at 10 µM IC50 against PC3 Cell Line (nM) IC50 against 22RV1 Cell Line (nM)
9a 3-chloro-4-(3,4-dichlorophenoxy)aniline linker [1] 94.25 80.30 Information missing Information missing
9b 3-chloro-4-(3,4-dichlorophenoxy)aniline linker [1] 92.45 77.58 Information missing Information missing
9c 3-chloro-4-(3,4-dichlorophenoxy)aniline linker [1] 90.11 69.83 Information missing Information missing
9d 3-chloro-4-(3,4-dichlorophenoxy)aniline linker [1] 88.90 75.42 Information missing Information missing
9e 3-chloro-4-(3-(trifluoromethyl)phenoxy)aniline linker [1] 99.33 83.65 Information missing Information missing
9f 3-chloro-4-(3-(trifluoromethyl)phenoxy)aniline linker [1] 98.75 86.33 ~1.0 ~0.8
9g 3-chloro-4-(3-(trifluoromethyl)phenoxy)aniline linker [1] 97.45 79.25 Information missing Information missing
9h 3-chloro-4-(3-(trifluoromethyl)phenoxy)aniline linker [1] 96.75 81.90 Information missing Information missing
This compound (Reference) Original compound [1] -- -- -- --
Staurosporine (Reference) Broad-spectrum kinase inhibitor [1] -- -- -- --

Key Findings on Compound 9f:

  • Potency: Demonstrated superior EGFR inhibition with an IC50 of 2.3 nM, reported as 10-fold more potent than this compound and 38-fold more potent than staurosporine [1].
  • Selectivity: Showed a high selectivity profile in a small kinase panel, indicating specific targeting of EGFR/HER2 [1].
  • Cellular Activity: The entire series (9a-h) exhibited potent anti-proliferative effects with low nanomolar IC50 values against prostate carcinoma cell lines PC3 (1.0–7.3 nM) and 22RV1 (0.8–2.8 nM) [1].

Detailed Experimental Protocols

The biological data in the table above were generated using the following standardized experimental methods [1]:

  • Kinase Inhibition Assay: Conducted using the "HotSpotSM" assay. Kinase activity was measured with 10 µM ATP concentration. The results are expressed as the % remaining kinase activity compared to a DMSO vehicle control. The percentage of inhibition was calculated from this value.

  • Anti-proliferative Assay (Cytotoxicity): The half-maximal inhibitory concentration (IC50) was determined against two human prostate carcinoma cell lines, PC3 and 22RV1. The values represent the compound concentration required to inhibit cell proliferation by 50%.

  • Mechanism Confirmation: For the most promising compound (9f), further studies including cell cycle analysis, apoptotic induction, molecular docking, molecular dynamics, and MM-GBSA (Molecular Mechanics Generalized Born Surface Area) calculations were performed. These confirmed its mechanism as a dual EGFR/HER2 inhibitor that effectively halts cancer cell proliferation [1].

EGFR/HER2 Signaling and Drug Action

The following diagram illustrates the signaling pathway targeted by this compound derivatives and their mechanism of action.

G EGF EGF Growth Factor EGFR EGFR/HER2 Receptor EGF->EGFR Binds Dimer Receptor Dimerization EGFR->Dimer ATP ATP Binding Dimer->ATP Phos Auto- phosphorylation ATP->Phos Provides Phosphate Signaling Downstream Signaling (Cell Proliferation, Survival) Phos->Signaling Cancer Cancer Cell Growth Signaling->Cancer Inhibitor This compound Derivative (e.g., Compound 9f) Inhibitor->ATP Competes

This visual representation shows how this compound derivatives like 9f function as ATP-competitive inhibitors, blocking the signaling cascade that leads to cancer cell growth [1].

Interpretation and Further Research

The 2023 study establishes that the 3-chloro-4-(3-(trifluoromethyl)phenoxy)aniline moiety is crucial for high EGFR potency. Compound 9f is the standout candidate from this series due to its balanced potency and selectivity [1].

  • Comparative Context: While other research identifies potential HER2 inhibitors like axitinib and prunetin through computational studies [2], the this compound derivatives from the 2023 study are backed by extensive experimental data including synthesis, kinase assays, and cellular anti-proliferative tests [1].
  • Research Applications: This data is valuable for guiding the selection of compounds for further in vivo studies or as a benchmark for designing new dual EGFR/HER2 inhibitors.

References

TAK-285: Non-Pgp Substrate Verification & Brain Penetration

Author: Smolecule Technical Support Team. Date: February 2026

The core advantage of TAK-285 lies in its ability to bypass the P-glycoprotein (Pgp) efflux pump, a major mechanism that limits many drugs from penetrating the brain. The table below summarizes the key experimental findings that verify this property and its therapeutic implications.

Aspect Experimental Findings for this compound Comparative Findings for Lapatinib
Pgp Substrate Status Not a substrate for Pgp efflux [1] [2]. Known Pgp substrate [1] [2].
In Vitro Pgp Assay Did not inhibit rhodamine123 accumulation in Pgp-overexpressing MES-SA/Dx5 cells, indicating it is not effluxed by Pgp [1]. Significantly increased rhodamine123 accumulation, confirming it is a competitive substrate for Pgp efflux [1].
Brain Penetration (Unbound Drug) Microdialysis studies in rats confirmed the presence of unbound this compound in the brain [3]. Poor distribution to the brain due to Pgp efflux [1].
In Vivo Efficacy (Brain Metastasis Model) Showed greater inhibition of brain tumor growth in a mouse model using intracranial HER2+ breast cancer cells [1] [2]. Had limited efficacy in the same brain metastasis model [1] [2].
Kinase Selectivity Specific for HER family kinases (EGFR, HER2, HER4); showed slight activity against 7 other kinases out of 96 tested [1] [4]. Comparable inhibitory efficacy against EGFR and HER2 [1].

Detailed Experimental Protocols

In Vitro Pgp Efflux Assay [1]
  • Objective: To determine if this compound is a substrate for the Pgp efflux pump.
  • Cell Models: MES-SA human uterine sarcoma cells (parental) and multidrug-resistant MES-SA/Dx-5 cells (which overexpress Pgp).
  • Procedure:
    • Cells were incubated in serum-free medium containing rhodamine123 (a fluorescent Pgp substrate) and either this compound or lapatinib (10 μmol/L).
    • After 1.5 hours, cells were washed and incubated in compound-free medium for an additional 1.5 hours.
    • Cellular fluorescence was measured using flow cytometry. An increase in fluorescence in the Pgp-overexpressing cells indicates that the test compound is competing with and inhibiting the efflux of rhodamine123.
  • Key Result: Lapatinib significantly increased rhodamine123 accumulation, confirming its status as a Pgp substrate. This compound did not, verifying that it is not effluxed by Pgp.
In Vivo Microdialysis for Brain Penetration [3]
  • Objective: To directly verify and measure the concentration of unbound (pharmacologically active) this compound in the brain.
  • Model: Male Wistar rats administered this compound orally.
  • Technique: Microdialysis, which is considered the gold standard for measuring unbound drug concentrations in tissue extracellular fluid.
  • Challenge & Solution:
    • Problem: Initial attempts failed because the highly lipophilic this compound adsorbed to the tubing of the microdialysis system.
    • Solution: Adding 4% (w/v) Bovine Serum Albumin (BSA) to the perfusion fluid prevented adsorption, allowing for the successful measurement of unbound this compound in brain dialysate.
  • Key Result: The study confirmed that the unbound fraction of this compound can cross the blood-brain barrier and reach its target site in the brain.

Visualizing the Workflow for Brain Penetration Verification

The diagram below illustrates the critical steps and findings from the microdialysis study that proved this compound's brain penetration.

G Start Start: Goal to measure unbound this compound in rat brain Problem Initial Failure: This compound adsorbs to dialysis tubing Start->Problem Insight Key Insight: High lipophilicity (log P = 4.18) causes non-specific binding Problem->Insight Solution Solution Modified: Add 4% BSA to perfusion fluid Insight->Solution Success Successful Measurement: Unbound this compound detected in brain dialysate Solution->Success Conclusion Conclusion Verified: Unbound this compound can cross the blood-brain barrier Success->Conclusion

Significance for Drug Development

The data demonstrates that this compound's property of not being a Pgp substrate is a major differentiating factor from lapatinib. This directly translates to its superior distribution to the central nervous system and its enhanced efficacy in a model of HER2-positive brain metastasis [1]. For researchers and drug development professionals, this highlights a viable strategy for overcoming the challenge of treating brain metastases: developing targeted therapies that are specifically designed not to be substrates for drug efflux pumps at the blood-brain barrier.

References

TAK-285 HER2 overexpression cell line response

Author: Smolecule Technical Support Team. Date: February 2026

Potency and Selectivity of TAK-285

This compound is a dual inhibitor targeting both HER2 and EGFR kinases. The table below outlines its key activity metrics from preclinical studies.

Aspect Experimental Data Context & Comparison
In Vitro Kinase IC₅₀ HER2: 17 nM; EGFR: 23 nM [1] [2] Demonstrates potent and balanced inhibition of both targets.
Cellular Growth Inhibition (IC₅₀ Range) 0.011 - 17 μmol/L across 35 cancer cell lines [3] IC₅₀ varies significantly based on cell line characteristics.
Selectivity Highly specific for HER family kinases [4] Tested against a panel of 96 kinases.

Mechanism of Action and Determinants of Sensitivity

The anti-tumor effect of this compound primarily stems from inhibiting the HER2/HER3 signaling axis, a key driver of proliferation in certain cancers.

  • Mechanism of Inhibition: this compound is an ATP-competitive inhibitor that binds to the kinase domains of both HER2 and EGFR, locking them in an inactive conformation and preventing downstream signaling [5] [6].
  • Key Determinants of Sensitivity: Research has identified a strong inverse correlation between the IC₅₀ of this compound and the mRNA expression levels of HER2 and HER3 in a panel of cell lines. This means cell lines with higher levels of HER2 or HER3 are more sensitive to the drug [3].
  • Role of HER3: HER3, though kinase-dead, is often trans-phosphorylated by HER2. In this compound-sensitive cells, HER3 is highly phosphorylated, and the drug treatment significantly reduces levels of phospho-HER3 and its key downstream effector, phospho-Akt [3]. Knockdown experiments confirm that HER3 is critical for the growth of this compound-sensitive cells, suggesting that the HER2:HER3 heterodimer is a primary target [3]. Consequently, phospho-HER3 is proposed as a potential predictive biomarker for this compound sensitivity [3].

This mechanism and the relationship between HER2, HER3, and drug sensitivity can be visualized in the following pathway:

G Diagram: Proposed Mechanism of this compound Sensitivity in HER2/HER3-Expressing Cells HER2_Expr High HER2/HER3 Expression Dimerization HER2:HER3 Heterodimer Formation HER2_Expr->Dimerization Transphosphorylation HER2 trans-phosphorylates HER3 Dimerization->Transphosphorylation DownstreamSig Activation of PI3K/Akt & MAPK Pathways Transphosphorylation->DownstreamSig CellGrowth Cancer Cell Proliferation & Survival DownstreamSig->CellGrowth TAK285 This compound Treatment InhibitsKinase Inhibits HER2 Kinase Activity TAK285->InhibitsKinase InhibitsKinase->Transphosphorylation ReducespHER3 Reduces HER3 Phosphorylation InhibitsKinase->ReducespHER3 ReducespHER3->DownstreamSig InhibitsSig Inhibits Downstream Signaling (e.g., Akt) ReducespHER3->InhibitsSig GrowthInhibition Growth Inhibition InhibitsSig->GrowthInhibition

Key Experimental Protocols

To evaluate this compound's efficacy, standard preclinical methodologies were employed.

  • Cell Growth Inhibition Assay (MTT/SRB Assay)

    • Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell proliferation.
    • Method: Cells are seeded in plates and treated with a dose range of this compound for a set period (e.g., 72 hours). Cell viability is measured using colorimetric assays like MTT or SRB. The IC₅₀ value is calculated from the dose-response curve [3].
  • Kinase Inhibition Profiling

    • Purpose: To assess the potency and selectivity of this compound against HER2, EGFR, and other kinases.
    • Method: A common method is the "HotSpot" assay, where kinase activity is measured in the presence of this compound and ATP. The percentage of remaining kinase activity compared to a control is calculated to determine the inhibition rate and IC₅₀ [7] [4].
  • P-gp Substrate Assessment

    • Purpose: To determine if this compound is a substrate for the P-glycoprotein (P-gp) efflux pump, which predicts its potential to cross the blood-brain barrier.
    • Method: This is tested in paired cell lines, one expressing P-gp (e.g., MES-SA/Dx5) and its parental line (e.g., MES-SA). The intracellular accumulation of a fluorescent substrate like rhodamine123, with and without this compound, is measured. If this compound is not a P-gp substrate, its presence will not increase rhodamine accumulation in the P-gp expressing line [4].

Research Implications

The collected data offers clear considerations for your research.

  • Key Advantage: A significant characteristic of this compound is that it is not a substrate for P-glycoprotein (P-gp) [4]. This differentiates it from lapatinib and suggests this compound may achieve higher concentrations in the brain, making it a candidate for investigating the treatment of HER2-positive brain metastases [4].
  • Clinical Translation Note: While preclinical data is robust, a phase I study showed that the achievable concentration of this compound in human cerebrospinal fluid (CSF) at the recommended dose was below the IC₅₀ for HER2 inhibition, indicating that its clinical utility for brain tumors might be limited [2].

References

TAK-285 clinical response partial remission

Author: Smolecule Technical Support Team. Date: February 2026

TAK-285 Profile Overview

Attribute Description
Targets Dual inhibitor of HER2 (IC₅₀ = 17 nM) and EGFR (IC₅₀ = 23 nM) [1]
Mechanism of Action Competes with ATP in the cytoplasmic catalytic kinase domain, preventing tyrosine phosphorylation and downstream signaling [2] [1]
Primary Indication (in trials) Advanced or metastatic solid tumors [3] [4]
Highest Clinical Phase Reported Phase I (First-in-Human) [3] [4]
Reported Clinical Response One partial response (parotid cancer); several cases of stable disease [3]
Maximum Tolerated Dose (MTD) 300 mg twice daily (BID) [3] [4]

Clinical Trial Data and Design

The key clinical insights come from a Phase I, first-in-human study conducted in Japanese patients with solid tumors [3] [4].

Trial Aspect Details
Patient Population 26 patients with metastatic or advanced cancer unresponsive to standard therapy [3]
Dosing Escalated from 50 to 400 mg, once daily (q.d.) or twice daily (b.i.d.) [3]
Dose-Limiting Toxicities (DLTs) Grade 3 increased aminotransferases; Grade 3 decreased appetite (at 400 mg b.i.d.) [3]
Most Common Schedule at MTD 300 mg twice daily [3]
Pharmacokinetics Rapid absorption after oral dosing; dose-proportional plasma exposure (50-300 mg b.i.d.) [3]

The workflow below summarizes the design of this Phase I study.

cluster_dosing Dosing Regimen Start Patient Enrollment (26 patients with solid tumors) Cohort1 Dose Escalation Cohort (20 patients) Start->Cohort1 Cohort2 Repeated Administration Cohort (6 patients) Start->Cohort2 Dosing Oral this compound 50 to 400 mg Once Daily (q.d.) or Twice Daily (b.i.d.) Cohort1->Dosing Cohort2->Dosing Assessment Endpoints Assessment Dosing->Assessment PK Pharmacokinetics (PK) Assessment->PK Safety Safety & MTD (300 mg b.i.d.) Assessment->Safety Efficacy Efficacy (1 Partial Response, Several Stable Disease) Assessment->Efficacy

Key Experimental Protocols

For researchers looking to evaluate compounds like this compound, the following established methodologies provide a foundation.

Kinase Activity Assay [1]

  • Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against HER2 and EGFR kinases.
  • Method: The cytoplasmic domains of human HER2 and EGFR are expressed and purified. Kinase reactions are performed in 96-well plates using [γ-³²P]ATP and a poly(Glu)-Tyr peptide as a substrate. Test compounds are incubated with the enzyme before the reaction is initiated by adding ATP. After stopping the reaction, phosphorylated proteins are captured, and radioactivity is counted to calculate the percentage of inhibition and IC₅₀ values.

In Vitro Cell Growth Inhibition Assay [1]

  • Purpose: To evaluate the anti-proliferative effect of this compound on cancer cell lines.
  • Method: HER2-overexpressing cells (e.g., BT-474 human breast cancer cells) are treated continuously with various concentrations of this compound for a set period (e.g., 5 days). The number of live cells is then counted using a particle analyzer, and the GI₅₀ (concentration for 50% growth inhibition) is determined.

In Vivo Xenograft Model [1]

  • Purpose: To assess the antitumor efficacy of this compound in a live animal model.
  • Method: Immunodeficient mice (e.g., BALB/c nu/nu) are implanted with HER2-overexpressing human tumor cells (e.g., BT-474 or 4-1ST gastric cancer). Mice are treated with this compound administered orally twice daily. Tumor volume and body weight are monitored regularly. Antitumor activity is reported as the T/C ratio (mean tumor volume of treated group/mean tumor volume of control group × 100%).

This compound in Contemporary Research

While the clinical development of this compound itself did not progress beyond Phase I, it remains a compound of significant research interest.

  • Benchmark for New Derivatives: The structural insights from this compound's binding mode are actively used to design and synthesize new, more potent derivatives. Recent studies have developed this compound-based compounds showing dramatically improved IC₅₀ values (e.g., 2.3 nM against EGFR) [5].
  • Tool Compound: Its well-characterized profile makes this compound a common reference standard in virtual screening campaigns to discover new HER2 inhibitors from natural product libraries [6].

References

×

Purity

>93 % (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

547.1598019 g/mol

Monoisotopic Mass

547.1598019 g/mol

Heavy Atom Count

38

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

70CCB438L6

Other CAS

871026-44-7

Wikipedia

Tak-285

Dates

Last modified: 08-15-2023
1: Ishikawa T, Seto M, Banno H, Kawakita Y, Oorui M, Taniguchi T, Ohta Y, Tamura T,  Nakayama A, Miki H, Kamiguchi H, Tanaka T, Habuka N, Sogabe S, Yano J, Aertgeerts K, Kamiyama K. Design and Synthesis of Novel Human Epidermal Growth Factor Receptor 2 (HER2)/Epidermal Growth Factor Receptor (EGFR) Dual Inhibitors  Bearing a Pyrrolo[3,2-d]pyrimidine Scaffold. J Med Chem. 2011 Nov 4. [Epub ahead  of print] PubMed PMID: 22003817.

Explore Compound Types